2,5-Diiodobenzene-1,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-diiodobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLGDTUOWIFMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594241 | |
| Record name | 2,5-Diiodobenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13064-64-7 | |
| Record name | 2,5-Diiodobenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-Diiodobenzene-1,4-diol synthesis from 1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a reliable method for the synthesis of 2,5-diiodobenzene-1,4-diol, a valuable building block in medicinal chemistry and materials science. While a direct conversion from 1,4-diiodobenzene is not a commonly reported high-yield method, this document details a robust two-step synthesis commencing from the more accessible starting material, 1,4-dimethoxybenzene. The protocols provided are based on established chemical transformations and are intended to be reproducible in a standard laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process:
-
Electrophilic Iodination: 1,4-Dimethoxybenzene is first subjected to an electrophilic iodination reaction to introduce two iodine atoms onto the benzene ring at the 2 and 5 positions, yielding 2,5-diiodo-1,4-dimethoxybenzene.
-
Demethylation: The methoxy groups of the resulting 2,5-diiodo-1,4-dimethoxybenzene are then cleaved to afford the final product, this compound.
This pathway is favored due to the activating nature of the methoxy groups, which facilitates the electrophilic substitution, and the well-established methods for the subsequent demethylation.
Spectroscopic Profile of 2,5-Diiodobenzene-1,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-Diiodobenzene-1,4-diol (also known as 2,5-diiodohydroquinone). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, offering insights into the expected spectral characteristics of this di-iodinated hydroquinone derivative.
Core Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of hydroquinone and other halogenated aromatic compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.5 | Singlet | 2H | Ar-H |
| ~5.0 - 6.0 | Broad Singlet | 2H | Ar-OH |
Note: The chemical shift of the aromatic protons is predicted to be downfield compared to hydroquinone due to the deshielding effect of the iodine atoms. The hydroxyl proton signal is expected to be broad and its position can vary with concentration and solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-OH |
| ~120 - 125 | C-H |
| ~85 - 95 | C-I |
Note: The carbon atoms attached to the electronegative oxygen and iodine atoms will have significantly different chemical shifts.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~3030 | Medium | Aromatic C-H stretch |
| 1450 - 1600 | Medium to Strong | Aromatic C=C ring stretching |
| 1200 - 1300 | Strong | C-O stretch |
| 600 - 800 | Medium to Strong | C-I stretch |
Note: The IR spectrum is expected to be characterized by a prominent broad O-H stretching band and absorptions typical for a substituted benzene ring.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Ion | Notes |
| 362 | [M]⁺ | Molecular ion peak. Iodine is monoisotopic (¹²⁷I), so the M+2 peak will not be observed as with chlorine or bromine. |
| 363 | [M+1]⁺ | Expected due to the natural abundance of ¹³C. |
Note: The mass spectrum will be dominated by the molecular ion peak. Fragmentation patterns would likely involve the loss of iodine and hydroxyl groups.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures and can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The concentration may be adjusted to ensure adequate signal-to-noise ratio.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is typically used.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in either positive or negative ion mode.
-
EI-MS: Introduce the sample (either as a solid via a direct insertion probe or as a solution via a heated inlet) into the ion source where it is bombarded with a high-energy electron beam.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2,5-Diiodobenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2,5-Diiodobenzene-1,4-diol. While a specific, publicly available crystal structure for this compound is not found in the primary crystallographic databases as of late 2025, this document outlines the expected experimental protocols and presents data from closely related structures to offer a predictive framework for its crystallographic characterization. This information is crucial for understanding its solid-state properties, which are of significant interest in materials science and drug development due to the compound's potential for halogen bonding and other non-covalent interactions.
I. Predicted Crystallographic Data
The following table summarizes the anticipated crystallographic data for this compound, based on analyses of analogous di-substituted benzene derivatives. These values provide a baseline for what can be expected upon successful single-crystal X-ray diffraction analysis.
| Parameter | Expected Value Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c, C2/c, or P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | ||
| a (Å) | 8 - 15 | The length of the 'a' axis of the unit cell. |
| b (Å) | 4 - 10 | The length of the 'b' axis of the unit cell. |
| c (Å) | 10 - 20 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 90 - 110 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 800 - 1500 | The volume of the unit cell. |
| Z | 2 or 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 2.5 - 3.0 | The theoretical density of the crystal. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| wR2 | < 0.15 | A weighted R-factor based on all reflections. |
| Goodness-of-fit (GooF) | ~1.0 | An indicator of the quality of the structure refinement. |
II. Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of the material to the final refinement of the crystallographic data.
A. Synthesis of this compound
A plausible synthetic route involves the direct iodination of hydroquinone.
-
Reaction Setup: Dissolve hydroquinone in a suitable solvent, such as glacial acetic acid or ethanol.
-
Iodination: Add a source of iodine, such as iodine monochloride (ICl) or a mixture of iodine (I₂) and an oxidizing agent (e.g., periodic acid), to the solution in a stoichiometric amount. The reaction is typically stirred at room temperature or with gentle heating.
-
Work-up: After the reaction is complete (monitored by thin-layer chromatography), the mixture is poured into water to precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to yield pure this compound.
B. Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even below, to induce crystallization.
C. Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
D. Structure Solution and Refinement
-
Structure Solution: The processed data are used to solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
III. Visualizing the Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.
IV. Signaling Pathways and Logical Relationships
In the context of drug development, understanding how the crystal structure influences intermolecular interactions is key. The following diagram illustrates the logical relationship between the crystal structure and its implications.
A Technical Guide to the Solubility of 2,5-Diiodobenzene-1,4-diol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Diiodobenzene-1,4-diol is an aromatic organic compound with potential applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This technical guide addresses the solubility of this compound, providing a framework for its determination in the absence of extensive published quantitative data. This document outlines detailed experimental protocols for solubility measurement and provides a template for data presentation.
Introduction
This compound, a di-iodinated hydroquinone derivative, possesses a symmetrical structure with two hydroxyl groups and two iodine atoms attached to a benzene ring. These functional groups are expected to influence its solubility profile. The hydroxyl groups can participate in hydrogen bonding with polar solvents, while the iodinated benzene ring contributes to its nonpolar character. This duality suggests a varied solubility across different organic solvents.
Predicted Solubility Profile
Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl groups of this compound can form hydrogen bonds with these solvents, suggesting moderate to good solubility.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, N,N-Dimethylformamide): These solvents can act as hydrogen bond acceptors, potentially leading to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar hydroxyl groups, the solubility in nonpolar solvents is expected to be low. However, the large, nonpolar di-iodinated benzene ring might contribute to some minimal solubility.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may exhibit some ability to dissolve this compound.
Data Presentation
Due to the lack of publicly available quantitative data, the following table is provided as a template for researchers to record their experimentally determined solubility values for this compound at a specified temperature.
| Solvent Name | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | Polar Protic | ||||
| Ethanol | Polar Protic | ||||
| Isopropanol | Polar Protic | ||||
| Acetone | Polar Aprotic | ||||
| Acetonitrile | Polar Aprotic | ||||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ||||
| Tetrahydrofuran (THF) | Polar Aprotic | ||||
| Ethyl Acetate | Ester | ||||
| Dichloromethane | Chlorinated | ||||
| Chloroform | Chlorinated | ||||
| Toluene | Aromatic | ||||
| Hexane | Nonpolar |
Experimental Protocols
The following section details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a solvent.[1][2][3]
Materials and Equipment
-
This compound (solid, pure)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with screw caps or stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, or a UV-Vis spectrophotometer)
Procedure: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a glass vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of subsequent samples does not change significantly.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution (if necessary): If the concentration of the saturated solution is expected to be high, accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted (or undiluted) sample using a pre-calibrated analytical method.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC):
HPLC is a precise method for quantifying the concentration of a dissolved compound.[4][5]
-
Mobile Phase: A suitable mixture of solvents that can effectively elute this compound from the column (e.g., a mixture of acetonitrile and water or methanol and water).
-
Stationary Phase: A C18 reversed-phase column is commonly used for aromatic compounds.
-
Detector: A UV detector set at a wavelength where this compound exhibits strong absorbance.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered and diluted sample and determine its concentration by comparing its peak area to the calibration curve.
UV-Vis Spectrophotometry:
This method is simpler than HPLC but may be less specific if impurities that absorb at the same wavelength are present.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.
-
Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the filtered and diluted sample and use the calibration curve to determine its concentration.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
Conclusion
While published quantitative solubility data for this compound is scarce, this guide provides researchers and drug development professionals with the necessary tools to determine this critical physicochemical property. The detailed experimental protocols for the shake-flask method, coupled with appropriate analytical techniques like HPLC, will enable the generation of reliable and reproducible solubility data. This information is indispensable for optimizing synthetic procedures, developing effective purification strategies, and designing suitable formulations for this promising compound.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. enamine.net [enamine.net]
- 3. quora.com [quora.com]
- 4. Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,5-Diiodobenzene-1,4-diol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 2,5-Diiodobenzene-1,4-diol. Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines the expected thermal behavior based on related chemical structures and details the requisite experimental protocols for a thorough analysis.
Introduction
This compound, also known as 2,5-diiodohydroquinone, is a halogenated aromatic compound with potential applications in organic synthesis and as a building block for more complex molecules, including those with pharmaceutical relevance.[1][2][] The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in the pharmaceutical industry where thermal decomposition can lead to loss of efficacy and the formation of toxic byproducts.[4] This guide details the established methodologies for assessing thermal stability and provides a prospective analysis of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. The melting point suggests a relatively high thermal stability at ambient conditions.[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄I₂O₂ | [8] |
| Molecular Weight | 361.90 g/mol | [2] |
| Appearance | White to light yellow/orange powder/crystal | [5][6] |
| Melting Point | 198-202 °C | [5][6][7] |
| Purity | >95.0% (HPLC) | [2][5][6] |
| CAS Number | 13064-64-7 | [5] |
Prospective Thermal Decomposition Analysis
The pyrolysis of hydroquinone is known to proceed through the formation of a p-semiquinone radical.[9] At temperatures below 500°C, p-benzoquinone is the primary product, while at higher temperatures, a variety of aromatic compounds are formed.[9] For this compound, a similar initial step involving the formation of a semiquinone radical is plausible. The presence of iodine atoms, which are good leaving groups, may influence the subsequent decomposition steps.
A proposed, hypothetical decomposition pathway is illustrated in the diagram below. Initial decomposition is likely to involve the homolytic cleavage of the C-I bonds or the oxidation of the hydroquinone moiety to the corresponding quinone, followed by further fragmentation at higher temperatures.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 13064-64-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,5-ジヨードベンゼン-1,4-ジオール | this compound | 13064-64-7 | 東京化成工業株式会社 [tcichemicals.com]
- 6. This compound | 13064-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | 13064-64-7 | TCI AMERICA [tcichemicals.com]
- 8. This compound | C6H4I2O2 | CID 18504287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mechanisms of molecular product and persistent radical formation from the pyrolysis of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Electronic Properties of 2,5-Diiodohydroquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-diiodohydroquinone and its derivatives represent a class of halogenated organic molecules with significant potential in materials science and medicinal chemistry. The introduction of iodine atoms onto the hydroquinone framework profoundly influences their electronic characteristics, including redox behavior, frontier molecular orbital energies, and spectroscopic properties. This technical guide provides a comprehensive overview of the synthesis, electronic properties, and relevant experimental and computational methodologies for the study of 2,5-diiodohydroquinone derivatives. The content herein is intended to serve as a foundational resource for researchers engaged in the design and application of these compounds.
Introduction
Hydroquinones are a well-studied class of aromatic diols that play a crucial role in a variety of chemical and biological processes due to their reversible two-electron, two-proton redox activity. The substitution of the hydroquinone ring with electron-withdrawing or -donating groups allows for the fine-tuning of its electronic properties. Halogenation, in particular the introduction of iodine atoms, is a powerful strategy to modulate these characteristics. The large size and polarizability of iodine, along with its electron-withdrawing inductive effect, can lead to unique solid-state packing, altered redox potentials, and modified HOMO-LUMO energy gaps. These modifications are of interest for applications ranging from redox-active materials in batteries to intermediates in the synthesis of complex organic molecules.
This guide focuses specifically on 2,5-diiodohydroquinone, a symmetrically substituted derivative. We will explore its synthesis, delve into its key electronic properties through a review of available data, and provide detailed protocols for its characterization.
Synthesis of 2,5-Diiodohydroquinone
The synthesis of 2,5-diiodohydroquinone can be achieved through the direct iodination of hydroquinone. The hydroxyl groups of hydroquinone are activating and ortho-, para-directing, making the 2 and 5 positions susceptible to electrophilic substitution.
Experimental Protocol: Direct Iodination of Hydroquinone
Principle: This method involves the electrophilic substitution of hydroquinone with iodine in the presence of a suitable solvent.
Materials:
-
Hydroquinone
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
Procedure:
-
In a well-ventilated fume hood, prepare a solution of iodine and potassium iodide in deionized water.
-
Prepare a separate aqueous solution of hydroquinone and sodium hydroxide.
-
Slowly add the iodine solution to the hydroquinone solution with constant stirring. The reaction progress can be monitored by the disappearance of the iodine color.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude 2,5-diiodohydroquinone.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain purified 2,5-diiodohydroquinone.
-
Dry the purified product under vacuum.
Workflow for Synthesis and Purification:
Electronic Properties
Redox Potential
The redox potential of the hydroquinone/quinone couple is highly sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, are expected to increase the redox potential, making the hydroquinone more easily oxidized (and the corresponding quinone a stronger oxidizing agent). This is due to the stabilization of the resulting quinone form by the inductive effect of the iodine atoms.
Table 1: Expected Trend in Redox Potential
| Compound | Substituent Effect | Expected Redox Potential vs. Hydroquinone |
| Hydroquinone | Reference | - |
| 2,5-Diiodohydroquinone | Electron-withdrawing (Iodine) | Higher (more positive) |
Note: Specific quantitative data for the redox potential of 2,5-diiodohydroquinone from experimental measurements like cyclic voltammetry is not available in the cited literature.
Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and the energy of its lowest electronic transition.
For 2,5-diiodohydroquinone, the electron-withdrawing iodine atoms are expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted hydroquinone. The effect on the HOMO-LUMO gap is less straightforward and would require specific computational studies to determine accurately.
Table 2: Conceptual HOMO/LUMO Energy Levels
| Compound | HOMO Energy | LUMO Energy | HOMO-LUMO Gap |
| Hydroquinone | EHOMO | ELUMO | ΔE |
| 2,5-Diiodohydroquinone | < EHOMO (Expected) | < ELUMO (Expected) | ΔE' (Requires calculation) |
Note: Specific calculated HOMO and LUMO energy values for 2,5-diiodohydroquinone are not available in the cited literature. General computational chemistry software can be used to perform Density Functional Theory (DFT) calculations to obtain these values.
UV-Visible Spectroscopy
The UV-Vis absorption spectrum of hydroquinone derivatives is characterized by π-π* transitions within the aromatic system. The position and intensity of the absorption maxima are influenced by the substituents. Halogen substitution can lead to bathochromic (red) or hypsochromic (blue) shifts depending on the interplay of inductive and resonance effects. For 2,5-diiodohydroquinone, a shift in the absorption maxima compared to hydroquinone is expected.
Note: Specific experimental UV-Vis absorption data for 2,5-diiodohydroquinone is not available in the cited literature.
Electrical Conductivity
The electrical conductivity of organic molecules in the solid state is highly dependent on intermolecular interactions and crystal packing. While hydroquinone itself is an insulator, the introduction of iodine atoms in 2,5-diiodohydroquinone could potentially lead to enhanced intermolecular interactions (e.g., halogen bonding), which might influence its conductivity. However, significant conductivity is not expected in the monomeric form. Derivatives and polymers incorporating this unit would be more likely to exhibit interesting conductive properties.
Note: No data on the electrical conductivity of 2,5-diiodohydroquinone was found in the cited literature.
Experimental Characterization Protocols
To fully elucidate the electronic properties of 2,5-diiodohydroquinone and its derivatives, a combination of electrochemical and spectroscopic techniques is essential.
Cyclic Voltammetry (CV)
Principle: CV is an electrochemical technique used to study the redox properties of a substance. It involves scanning the potential of a working electrode and measuring the resulting current. For 2,5-diiodohydroquinone, CV can be used to determine its oxidation potential and the reversibility of the redox process.
Experimental Setup:
-
Potentiostat/Galvanostat: To control the potential and measure the current.
-
Electrochemical Cell: A three-electrode setup is typically used.
-
Working Electrode: Glassy carbon, platinum, or gold.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode: Platinum wire.
-
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile, dimethylformamide).
-
Analyte: A solution of 2,5-diiodohydroquinone in the electrolyte solution.
Procedure:
-
Polish the working electrode to ensure a clean and reproducible surface.
-
Assemble the three-electrode cell with the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the analyte (2,5-diiodohydroquinone) to the cell.
-
Record the cyclic voltammogram by scanning the potential over a suitable range.
-
Analyze the resulting voltammogram to determine the anodic and cathodic peak potentials and currents.
Workflow for Cyclic Voltammetry:
UV-Visible Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. This technique provides information about the electronic transitions within a molecule.
Experimental Setup:
-
UV-Vis Spectrophotometer
-
Cuvettes: Quartz cuvettes are required for measurements in the UV region.
-
Solvent: A UV-transparent solvent (e.g., ethanol, acetonitrile, water).
Procedure:
-
Prepare a dilute solution of 2,5-diiodohydroquinone in a suitable UV-transparent solvent.
-
Record a baseline spectrum of the solvent in the cuvette.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Computational Modeling (Density Functional Theory)
Principle: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to calculate properties such as HOMO and LUMO energy levels, electron density distribution, and to predict spectroscopic properties.
General Workflow:
-
Structure Optimization: Build the 3D structure of 2,5-diiodohydroquinone and perform a geometry optimization to find the lowest energy conformation.
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Property Calculation: Calculate the desired electronic properties, such as molecular orbitals (HOMO, LUMO) and their energies.
-
Analysis: Visualize the molecular orbitals and analyze the calculated energy levels.
Conclusion
2,5-diiodohydroquinone is a derivative of hydroquinone with potentially interesting electronic properties arising from the presence of two iodine substituents. While a robust synthesis protocol exists, a significant gap remains in the publicly available experimental and computational data regarding its specific electronic characteristics. This guide has outlined the expected trends in its redox potential and frontier molecular orbital energies based on the established principles of physical organic chemistry. Furthermore, it has provided detailed experimental protocols for the synthesis and characterization of this compound, which can be employed by researchers to generate the much-needed quantitative data. Future studies focusing on the experimental determination of the redox potential, UV-Vis spectral properties, and computational modeling of the electronic structure of 2,5-diiodohydroquinone are crucial for unlocking its full potential in the development of novel materials and functional molecules.
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Diiodobenzene-1,4-diol (CAS Number: 13064-64-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the compound with CAS number 13064-64-7, chemically identified as 2,5-Diiodobenzene-1,4-diol. This document includes tabulated quantitative data, detailed experimental protocols for key physicochemical parameters, and visualizations of its synthetic utility and potential mechanism of action, designed to support research and development activities.
Core Physicochemical Properties
This compound, also known as 2,5-diiodohydroquinone, is a halogenated aromatic compound. Its structure, featuring a hydroquinone ring substituted with two iodine atoms, imparts specific chemical and physical characteristics relevant to its use as a building block in organic synthesis and potential applications in materials science and drug discovery.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of this compound.
| Identifier | Value | Source |
| CAS Number | 13064-64-7 | N/A |
| Molecular Formula | C₆H₄I₂O₂ | [1][2] |
| Molecular Weight | 361.90 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2,5-Diiodo-1,4-benzenediol, 1,4-Dihydroxy-2,5-diiodobenzene, 2,5-Diiodohydroquinone | [1][2] |
| Property | Value | Notes |
| Physical State | Solid, White to Light yellow to Light orange powder to crystal.[1][2] | N/A |
| Melting Point | 198.0 to 202.0 °C.[1][2] | |
| pKa (Predicted) | 8.10 ± 0.23 | This is a predicted value and should be confirmed experimentally. |
| Density (Predicted) | 2.774 ± 0.06 g/cm³ | This is a predicted value and should be confirmed experimentally. |
| LogP (Predicted) | 2.8 | This value suggests moderate lipophilicity. |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols applicable to solid organic compounds like this compound.
Determination of Melting Point
Principle: The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which the solid and liquid phases are in equilibrium. Impurities typically lower and broaden the melting point range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block or an oil bath is used. The capillary tube is placed in the apparatus adjacent to a thermometer or a temperature probe.
-
Measurement:
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2 °C).[3]
-
Determination of Solubility
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.
Methodology (Qualitative):
-
Solvent Selection: A range of solvents with varying polarities should be tested, such as water, ethanol, acetone, dichloromethane, and hexane.
-
Procedure:
-
Approximately 10-20 mg of this compound is placed in a test tube.
-
1 mL of the selected solvent is added.
-
The mixture is agitated vigorously for 1-2 minutes at room temperature.
-
Visual observation is used to determine if the solid has dissolved completely.
-
If the substance does not dissolve at room temperature, the mixture can be gently heated to assess temperature effects on solubility.
-
Solubility is typically reported qualitatively as soluble, slightly soluble, or insoluble.[4][5]
-
Determination of Octanol-Water Partition Coefficient (LogP)
Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.
Methodology (Shake-Flask Method):
-
Preparation: A solution of this compound is prepared in either n-octanol or water. The two solvents must be mutually saturated before the experiment.
-
Partitioning:
-
Equal volumes of the n-octanol and water phases are combined in a separatory funnel.
-
A known amount of the compound is added.
-
The funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the solute between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
-
Analysis:
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6][7]
Visualizations
The following diagrams, created using the DOT language, illustrate key conceptual workflows and potential mechanisms relevant to this compound.
Synthetic Utility as a Building Block
This compound is a valuable intermediate in organic synthesis. The presence of two iodine atoms allows for various cross-coupling reactions, while the hydroxyl groups can be functionalized. The following diagram illustrates a hypothetical synthetic pathway where it is used to create a more complex, potentially bioactive molecule.
Caption: Synthetic pathway utilizing this compound.
Potential Biological Activity: Redox Cycling of Hydroquinones
Hydroquinone derivatives can exhibit biological activity through redox cycling. The hydroquinone can be oxidized to a quinone, which is an electrophilic species capable of reacting with cellular nucleophiles. This process can also generate reactive oxygen species (ROS), leading to oxidative stress. While the specific biological targets of this compound are not well-defined, this general mechanism for hydroquinones is a key consideration in evaluating its potential bioactivity.
Caption: Generalized redox cycling mechanism for hydroquinones.
References
- 1. This compound | 13064-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 13064-64-7 | TCI AMERICA [tcichemicals.com]
- 3. athabascau.ca [athabascau.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. acdlabs.com [acdlabs.com]
- 7. agilent.com [agilent.com]
Health and safety handling precautions for 2,5-Diiodobenzene-1,4-diol
An In-depth Technical Guide to the Health and Safety Handling of 2,5-Diiodobenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). While it is based on the most current information available, a complete SDS for this compound was not publicly accessible at the time of writing. Users should always consult with their institution's safety office and refer to any available SDS provided by the supplier.
Introduction
This compound is a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development.[1][] As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the known health and safety information for this compound, including its physical and chemical properties, identified hazards, handling and storage procedures, and emergency response measures.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the known properties of this compound.
| Property | Value |
| Chemical Formula | C₆H₄I₂O₂ |
| Molecular Weight | 361.90 g/mol |
| CAS Number | 13064-64-7 |
| Appearance | White to light yellow to light orange powder/crystal |
| Melting Point | 198.0 to 202.0 °C |
| Boiling Point | ~299.4 °C at 760 mmHg (Predicted) |
| Purity | >95.0% (HPLC)(qNMR) |
Synonyms for this compound include 2,5-Diiodo-1,4-benzenediol, 1,4-Dihydroxy-2,5-diiodobenzene, and 2,5-Diiodohydroquinone.[3]
Hazard Identification and Classification
Based on available information, this compound is classified as a hazardous substance. The following table outlines its GHS hazard classification.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Signal Word: Warning
Pictogram:
Health and Safety Precautions
Given the identified hazards, stringent adherence to safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. However, the following are recommended as a minimum:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Gloves must be inspected before use and disposed of properly after handling the material.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: While no specific respiratory protection is mandated under normal use conditions with adequate ventilation, a NIOSH-approved respirator may be necessary if dusts are generated and ventilation is insufficient.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.
-
Eyewash Stations and Safety Showers: These emergency facilities must be readily accessible in the immediate vicinity of where the compound is handled.[4]
Experimental Protocols and Handling Procedures
General Handling
The following workflow outlines the general procedure for safely handling this compound in a laboratory setting.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatible with strong oxidizing agents and strong bases.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures
The following diagram illustrates the recommended first-aid procedures.
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and dispose of it as hazardous waste.
-
Ventilate the area and wash the spill site after material pickup is complete.
Toxicological Information
Detailed toxicological studies for this compound are not widely available in the public domain. The toxicological properties have not been fully investigated.[4] The known hazards are based on its classification as a skin and eye irritant.
| Toxicological Endpoint | Data |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound is a valuable research chemical that must be handled with care due to its irritant properties. By adhering to the safety precautions, handling procedures, and emergency protocols outlined in this guide, researchers can minimize the risks associated with its use. It is imperative to always seek out the most current and comprehensive safety information and to foster a strong culture of safety within the laboratory.
References
Commercial Availability and Technical Profile of High-Purity 2,5-Diiodobenzene-1,4-diol
For researchers and professionals in drug development, 2,5-Diiodobenzene-1,4-diol, also known as 2,5-diiodohydroquinone, serves as a valuable building block in organic synthesis. Its symmetrically substituted di-iodo hydroquinone core allows for diverse chemical modifications, making it a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents and materials for various applications. This technical guide provides a comprehensive overview of its commercial availability, purity specifications, and representative experimental protocols for its synthesis, purification, and analysis.
Commercial Suppliers and Purity Specifications
High-purity this compound is available from several chemical suppliers. The quantitative data regarding purity and product specifications from prominent vendors are summarized below for comparative analysis.
| Supplier | Product Number | Purity Specification | Analytical Method(s) | CAS Number | Molecular Formula | Molecular Weight |
| Tokyo Chemical Industry (TCI) | D6109 | >95.0% | HPLC, qNMR | 13064-64-7 | C₆H₄I₂O₂ | 361.90 g/mol |
| Fluorochem | F386610 | 97% | Not specified | 13064-64-7 | C₆H₄I₂O₂ | 361.90 g/mol |
| AMI Scientific (TCI Distributor) | TCI-D6109 | Analytical Reagent | Not specified | 13064-64-7 | C₆H₄I₂O₂ | 361.90 g/mol |
Experimental Protocols
The following sections detail representative methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles for similar compounds, as specific proprietary methods from commercial suppliers are not publicly available.
Synthesis: Direct Iodination of Hydroquinone
This protocol describes a plausible method for the synthesis of this compound starting from hydroquinone. The direct iodination of hydroquinone is a standard electrophilic aromatic substitution reaction.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve hydroquinone (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Reagent Addition: Prepare a solution of iodine (2 equivalents) and an oxidizing agent, such as iodic acid (HIO₃) or potassium iodate (KIO₃), in water or the same reaction solvent. Add this solution dropwise to the hydroquinone solution at room temperature with vigorous stirring. The reaction is an electrophilic substitution where iodine is the electrophile.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, the mixture is cooled and poured into a solution of sodium thiosulfate to quench any unreacted iodine. The resulting precipitate is collected by vacuum filtration.
-
Washing: The crude product is washed thoroughly with cold water to remove inorganic salts and any remaining acetic acid, followed by washing with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Drying: The washed solid is dried under vacuum to yield crude this compound.
Purification: Recrystallization
High-purity material can be obtained through recrystallization, a standard technique for purifying solid organic compounds.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or acetone could be effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to promote the formation of well-defined crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The melting point of the purified product should be sharp (literature values are in the range of 198-202 °C).[1][2][3]
Analytical Characterization
Purity Assessment by High-Performance Liquid Chromatography (HPLC):
This representative HPLC-UV method is suitable for determining the purity of this compound.[4][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic mixture of methanol and water, potentially with a small amount of acid (e.g., 0.05% orthophosphoric acid) to ensure sharp peak shapes.[4] A common starting point could be a 50:50 (v/v) mixture.[4]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 290-295 nm).[4]
-
Sample Preparation: A stock solution of the sample is prepared in the mobile phase or a compatible solvent like methanol.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Purity and Structural Confirmation by Quantitative NMR (qNMR):
qNMR is an absolute quantification method used to determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[3][7][8][9][10]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg) and a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial. The internal standard should have signals that do not overlap with the analyte signals.[3]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in which both the sample and the standard are fully soluble.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: A 90° pulse is often recommended to maximize the signal-to-noise ratio.
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T1 relaxation time of the signals being quantified (both analyte and standard) to ensure complete relaxation between scans.[7] This may require a preliminary inversion-recovery experiment to determine T1 values.
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[7]
-
-
Data Processing and Calculation:
-
The acquired spectrum is carefully phased and baseline corrected.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Visualized Workflows and Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate a representative experimental workflow and a potential biological mechanism of action based on the hydroquinone scaffold.
Caption: Representative workflow for the synthesis, purification, and analysis of this compound.
Caption: Potential inhibition of DNA Topoisomerase II by the hydroquinone scaffold, leading to cytotoxicity.[11]
Applications in Drug Development
While this compound is primarily supplied as a chemical building block, its hydroquinone core is of significant interest in medicinal chemistry. Hydroquinone and its derivatives are known to possess a range of biological activities, including antioxidant, cytotoxic, and enzyme-inhibitory effects.[11][12][13][14] For instance, hydroquinone itself has been shown to inhibit DNA topoisomerase II, an enzyme critical for DNA replication and a key target for anticancer drugs.[11] The di-iodo substitution on the hydroquinone ring provides two reactive sites for further chemical elaboration, such as in Suzuki or Sonogashira cross-coupling reactions, enabling the synthesis of novel compounds for screening as potential therapeutic agents. One supplier notes that the compound can be used to treat viral diseases, though specific literature on this application is sparse.[] The development of derivatives could potentially target a range of enzymes and cellular pathways, making this a versatile starting material for drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. jopir.in [jopir.in]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. ethz.ch [ethz.ch]
- 9. emerypharma.com [emerypharma.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Inhibition of human DNA topoisomerase II by hydroquinone and p-benzoquinone, reactive metabolites of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity of Hydroxyl Groups in 2,5-Diiodobenzene-1,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the hydroxyl groups in 2,5-Diiodobenzene-1,4-diol. The document details key reactions such as etherification, esterification, and oxidation, providing experimental protocols and quantitative data where available. It also explores the potential relevance of this compound and its derivatives in the context of drug development, particularly in relation to signaling pathways.
Introduction
This compound, also known as 2,5-diiodohydroquinone, is an aromatic organic compound characterized by a hydroquinone core substituted with two iodine atoms. The presence of both hydroxyl and iodo functional groups makes it a versatile building block in organic synthesis. The hydroxyl groups, in particular, are key to its reactivity, allowing for a range of chemical transformations to produce a variety of derivatives with potential applications in materials science and medicinal chemistry. This guide focuses on the chemical behavior of these hydroxyl moieties.
Etherification of Hydroxyl Groups
The hydroxyl groups of this compound can be readily converted to ethers via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups by a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
A detailed experimental protocol for the analogous 2,5-dibromobenzene-1,4-diol provides a strong model for the etherification of the di-iodo compound. The reaction proceeds by treating the dihalobenzene-1,4-diol with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like butanone. The mixture is heated to reflux to drive the reaction to completion.
General Experimental Workflow for Etherification:
Caption: General workflow for the Williamson ether synthesis of this compound.
Quantitative Data for Etherification of 2,5-Dibromobenzene-1,4-diol:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| 2,5-Dibromobenzene-1,4-diol | 1-Bromododecane | K₂CO₃ | Butanone | 24 | 93 |
This data is for the dibromo analog and serves as a predictive reference for the di-iodo compound.
Esterification of Hydroxyl Groups
Esterification of the hydroxyl groups in this compound can be achieved through reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically proceeds in the presence of a base or an acid catalyst.
A well-established procedure for the acylation of the parent compound, hydroquinone, involves the use of acetic anhydride with a catalytic amount of sulfuric acid. This method is highly efficient and can be adapted for this compound. The reaction is typically rapid and exothermic.
Experimental Protocol for Acylation of Hydroquinone:
A mixture of hydroquinone and acetic anhydride is treated with a drop of concentrated sulfuric acid. The reaction proceeds vigorously, and after a short period, the mixture is poured into ice water to precipitate the diacetate product. The product can then be collected by filtration and purified by recrystallization.
Quantitative Data for Acylation of Hydroquinone:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time | Yield (%) |
| Hydroquinone | Acetic Anhydride | H₂SO₄ | None | 5 min | 96-98 |
This data is for the parent hydroquinone and is expected to be comparable for the di-iodo derivative.
Logical Relationship for Esterification:
Caption: Logical diagram of the esterification reaction.
Oxidation of Hydroxyl Groups
The hydroquinone moiety of this compound is susceptible to oxidation, leading to the formation of the corresponding quinone, 2,5-diiodo-1,4-benzoquinone. This redox transformation is a characteristic reaction of hydroquinones.
Various oxidizing agents can be employed for this purpose. The choice of oxidant will influence the reaction conditions and yield.
Reaction Pathway for Oxidation:
Caption: Redox relationship between this compound and its corresponding quinone.
While a specific protocol for the oxidation of this compound was not found in the immediate search, general methods for hydroquinone oxidation are well-established and can be applied.
Relevance in Drug Development and Signaling Pathways
Halogenated hydroquinones and their quinone counterparts are of interest to the drug development community due to their potential biological activities. While specific studies on this compound are limited, the broader class of halogenated quinones has been investigated for cytotoxic effects.
Some quinone derivatives have been shown to induce cell death in cancer cells. For instance, studies on 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone have indicated its involvement in the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, where it can influence cell survival and apoptosis. It is plausible that derivatives of this compound could exhibit similar biological activities, making them interesting candidates for further investigation in cancer research.
Hypothesized Signaling Pathway Involvement:
Caption: Hypothesized modulation of the MAPK signaling pathway by the oxidized form of this compound.
Conclusion
The hydroxyl groups of this compound are reactive centers that readily undergo etherification and esterification, providing access to a range of derivatives. The hydroquinone core also allows for oxidation to the corresponding benzoquinone. While detailed experimental data for the di-iodo compound itself is sparse in the readily available literature, established protocols for analogous compounds provide a solid foundation for synthetic exploration. The potential for biological activity, suggested by studies on related halogenated quinones, warrants further investigation of this compound and its derivatives as potential modulators of cellular signaling pathways in the context of drug discovery.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Diiodobenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,5-diiodobenzene-1,4-diol. This versatile reaction enables the synthesis of 2,5-diaryl-1,4-hydroquinones, which are valuable intermediates in the development of novel materials and pharmaceutically active compounds. The protocols provided are based on established methodologies for analogous dihalogenated aromatic compounds and offer a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base.[1] For a substrate like this compound, a double Suzuki coupling can be employed to introduce two aryl or heteroaryl substituents, leading to the formation of symmetrical or unsymmetrical 2,5-diaryl-1,4-hydroquinones. These products are of significant interest due to their potential applications in organic electronics, polymer chemistry, and medicinal chemistry.
The presence of the hydroxyl groups on the benzene ring means that a protection-free coupling strategy is often desirable to improve synthetic efficiency. Fortunately, Suzuki-Miyaura couplings can often be performed in the presence of free hydroxyl groups with the appropriate choice of reaction conditions.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide, inserting into the carbon-iodine bond to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
For dihalogenated substrates like this compound, this cycle can occur sequentially at both carbon-iodine bonds to achieve a double coupling. Studies on diiodobenzenes have shown a strong preference for double coupling over single coupling.[2]
Experimental Information
The following table summarizes a set of representative conditions for the double Suzuki cross-coupling reaction of a dihalogenated aromatic compound, which can be adapted for this compound. These conditions are based on a successful protocol for the double arylation of 2,5-dibromo-3-hexylthiophene, a structurally similar substrate.[3][4]
| Parameter | Value/Condition | Notes |
| Substrate | This compound | --- |
| Arylating Agent | Arylboronic Acid | 2.5 equivalents |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 6 mol % |
| Base | Potassium Phosphate (K₃PO₄) | 4.0 equivalents |
| Solvent System | 1,4-Dioxane / Water | 4:1 ratio |
| Reaction Temperature | 90 °C | --- |
| Reaction Time | 12 hours | Monitor by TLC or LC-MS |
Experimental Protocol
This protocol details a general procedure for the double Suzuki cross-coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol)
-
Potassium phosphate (K₃PO₄) (4.0 mmol)
-
1,4-Dioxane (e.g., 8 mL)
-
Deionized water (e.g., 2 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), potassium phosphate (4.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.06 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and deionized water (in a 4:1 ratio) to the flask.
-
Reaction: Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2,5-diaryl-1,4-hydroquinone.
Visualizing the Workflow and Reaction
Caption: General experimental workflow for the double Suzuki coupling of this compound.
Caption: Overall reaction scheme for the double Suzuki coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading slightly or screening different palladium catalysts (e.g., Pd(dppf)Cl₂) and phosphine ligands (e.g., SPhos, XPhos). The choice of base can also be critical; other bases such as cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃) can be trialed. Ensure the reaction is completely free of oxygen, as this can deactivate the catalyst.
-
Mono-arylated Product: If significant amounts of the mono-arylated product are observed, increasing the equivalents of the boronic acid and prolonging the reaction time may favor the formation of the di-substituted product. As diiodoarenes generally favor double coupling, the presence of mono-arylated product might also indicate incomplete reaction.[2]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing side reaction. Using anhydrous solvents (where appropriate for the chosen base) or minimizing the amount of water can sometimes mitigate this issue.
By following the provided protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a wide range of 2,5-diaryl-1,4-hydroquinone derivatives from this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Cross-Coupling of 2,5-Diiodobenzene-1,4-diol with Terminal Alkynes
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, co-catalyzed by palladium and copper complexes, is renowned for its mild reaction conditions and broad functional group tolerance, making it a powerful tool in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2]
This document provides detailed application notes and a comprehensive protocol for the double Sonogashira coupling of 2,5-diiodobenzene-1,4-diol with various terminal alkynes. The resulting 2,5-dialkynyl-1,4-hydroquinone products are valuable building blocks and highly conjugated systems of interest in materials science and as precursors for complex molecules in drug discovery. The high reactivity of the carbon-iodine bonds allows this transformation to proceed efficiently, often at room temperature or with gentle heating.[2][4]
Reaction Principle: The Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and a copper(I) co-catalyst.[1][5]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl iodide (this compound).[4][5]
-
Copper Cycle: Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a highly reactive copper(I) acetylide intermediate.[1][5][6]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex, regenerating the copper catalyst.[4][5]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the new C(sp²)-C(sp) bond of the final product and regenerating the active Pd(0) catalyst to continue the cycle.[4]
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Application Notes
-
Reagents: this compound is the aryl halide substrate. A variety of terminal alkynes bearing different functional groups can be used. All reagents, especially the solvent and amine base, should be anhydrous and deoxygenated to prevent catalyst deactivation and alkyne homocoupling (Glaser coupling).[1]
-
Catalyst System: A typical catalyst system consists of a palladium(0) or palladium(II) precatalyst and a copper(I) salt co-catalyst.
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is commonly used (2-5 mol%).[1] Other catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also effective.[7]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst (5-10 mol%).[1] Its presence allows the reaction to proceed under milder conditions, often at room temperature.[7]
-
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne and neutralize the hydrogen iodide formed during the reaction.[1] The base can often serve as the solvent or co-solvent.[4]
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or the amine base itself are typically used.[1][8]
-
Temperature: The high reactivity of aryl iodides allows the reaction to proceed at temperatures ranging from room temperature to 80 °C.[1][2] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation of the Pd(0) catalyst and suppress the oxidative homocoupling of alkynes.[1]
Experimental Workflow
The general workflow involves careful preparation of the reaction under inert conditions, followed by the reaction itself, work-up, and purification to isolate the desired 2,5-dialkynyl-1,4-hydroquinone product.
Caption: General workflow for the Sonogashira coupling of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the double Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (2.2 - 2.5 eq)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF (to achieve a concentration of ~0.1 M) and anhydrous Et₃N (3-4 eq) via syringe. Stir the mixture until the solids are dissolved.
-
Alkyne Addition: Add the terminal alkyne (2.2-2.5 eq) to the reaction mixture dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to the desired temperature (typically between 50-70 °C). Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: To the residue, add saturated aqueous NH₄Cl solution to quench the reaction. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2,5-bis(alkynyl)benzene-1,4-diol.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9][10]
Data Presentation: Representative Yields
The following table summarizes representative yields for the di-alkynylation of this compound with various terminal alkynes. These values are illustrative, based on typical outcomes for Sonogashira reactions with di-haloarenes, and may vary based on specific reaction conditions and scale.[10][11]
| Entry | Terminal Alkyne (R-C≡CH) | R-Group | Product | Representative Yield (%) |
| 1 | Phenylacetylene | Phenyl | 2,5-Bis(phenylethynyl)benzene-1,4-diol | 85-95 |
| 2 | 1-Hexyne | n-Butyl | 2,5-Bis(hex-1-yn-1-yl)benzene-1,4-diol | 80-90 |
| 3 | (Trimethylsilyl)acetylene | -Si(CH₃)₃ | 2,5-Bis((trimethylsilyl)ethynyl)benzene-1,4-diol | 90-98 |
| 4 | 4-Ethynylanisole | 4-Methoxyphenyl | 2,5-Bis((4-methoxyphenyl)ethynyl)benzene-1,4-diol | 82-92 |
| 5 | Propargyl alcohol | -CH₂OH | 2,5-Bis(3-hydroxyprop-1-yn-1-yl)benzene-1,4-diol | 75-85 |
Troubleshooting
-
Low or No Yield:
-
Ensure all reagents and solvents are strictly anhydrous and deoxygenated. Moisture and oxygen can deactivate the catalysts.[1]
-
Verify the quality and activity of the palladium catalyst and the purity of the base.
-
-
Formation of Side Products:
-
The primary side product is often from the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by maintaining a strictly oxygen-free environment and using the correct stoichiometric amount of the copper catalyst.[1]
-
-
Incomplete Reaction:
-
If starting material remains, consider increasing the reaction temperature or extending the reaction time.
-
Increasing catalyst loading may also improve conversion, although this should be a secondary option.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajouronline.com [ajouronline.com]
- 11. researchgate.net [researchgate.net]
Synthesis of Novel Aromatic Polymers Using 2,5-Diiodobenzene-1,4-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diiodobenzene-1,4-diol is a highly functionalized aromatic monomer with significant potential for the synthesis of novel polymers. The presence of two reactive iodine atoms and two hydroxyl groups on a central benzene ring allows for a variety of polymerization strategies, leading to polymers with unique structural, electronic, and functional properties. These materials are of particular interest in the fields of advanced materials and drug development, where properties such as thermal stability, conductivity, and biocompatibility are paramount. This document provides detailed application notes and hypothetical experimental protocols for the synthesis of polymers using this compound as a key building block. The protocols are based on established polymerization methodologies for structurally related monomers.
Potential Applications in Drug Development
Aromatic polymers derived from functionalized monomers are gaining increasing attention for biomedical applications.[1][2][3][4][5][6][7] Polymers incorporating this compound could be designed for:
-
Drug Delivery Vehicles: The polymer backbone can be engineered to form nanoparticles or micelles for encapsulating therapeutic agents. The aromatic nature of the polymer may offer π-π stacking interactions with aromatic drug molecules, enhancing drug loading.[8][9][10]
-
Controlled Release Systems: Functionalization of the diol or subsequent modification of the polymer can introduce biodegradable linkages or stimuli-responsive moieties, allowing for the controlled release of drugs in specific physiological environments.[8]
-
Biocompatible Coatings: These polymers could be used to coat medical devices and implants, leveraging their anticipated thermal and chemical stability.[7]
-
Theranostic Platforms: The presence of heavy iodine atoms could impart inherent radiopacity for imaging applications, while the conjugated polymer backbone could be designed to have photothermal or photodynamic properties for therapeutic applications.
Polymerization Strategies
Three primary polymerization strategies are proposed for this compound: Suzuki Polycondensation, Sonogashira Polycondensation, and Ullmann Coupling Polymerization. Each of these methods offers a pathway to a different class of polymer with distinct properties.
Suzuki Polycondensation: Synthesis of Poly(phenylene) Derivatives
Suzuki polycondensation is a robust method for forming carbon-carbon bonds between aromatic monomers.[11] By reacting this compound with an aromatic diboronic acid or its ester, a poly(phenylene) derivative with pendant hydroxyl groups can be synthesized.
Experimental Workflow: Suzuki Polycondensation
Caption: Workflow for Suzuki Polycondensation.
Detailed Protocol: Suzuki Polycondensation
Materials:
-
This compound
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Methanol
-
Argon gas (high purity)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.00 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (1.00 mmol), and potassium carbonate (4.00 mmol).
-
Add a 4:1 mixture of toluene and water (e.g., 8 mL toluene, 2 mL water).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Heat the reaction mixture to 90°C and stir under an argon atmosphere for 48 hours.
-
Cool the mixture to room temperature and pour it into a large volume of methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.
-
Filter the polymer using a Büchner funnel and wash sequentially with water and methanol.
-
Dry the polymer in a vacuum oven at 60°C overnight.
Expected Polymer Properties (Hypothetical Data)
| Property | Expected Value |
| Number Average Molecular Weight (Mₙ) | 15,000 - 30,000 g/mol |
| Weight Average Molecular Weight (Mₙ) | 35,000 - 70,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 2.5 |
| Glass Transition Temperature (T₉) | > 200°C |
| Decomposition Temperature (Tₔ) | > 400°C |
Note: These values are estimations based on literature for similar poly(phenylene)s and may vary depending on the specific reaction conditions and co-monomer used.[12][13][14]
Sonogashira Polycondensation: Synthesis of Poly(phenylene ethynylene) Derivatives
Sonogashira coupling provides a route to poly(phenylene ethynylene)s, which are conjugated polymers with interesting optoelectronic properties.[15] This would involve the reaction of this compound with a di-alkyne monomer.
Experimental Workflow: Sonogashira Polycondensation
Caption: Workflow for Sonogashira Polycondensation.
Detailed Protocol: Sonogashira Polycondensation
Materials:
-
This compound
-
1,4-Diethynylbenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Toluene, anhydrous
-
Triethylamine (TEA), anhydrous
-
Methanol
-
Argon gas (high purity)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.00 mmol) and 1,4-diethynylbenzene (1.00 mmol).
-
Add a 4:1 mixture of anhydrous toluene and triethylamine (e.g., 8 mL toluene, 2 mL TEA).
-
Degas the solution by bubbling with argon for 30 minutes.
-
Under a positive argon flow, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) and copper(I) iodide (0.04 mmol).
-
Stir the reaction mixture at room temperature for 24 hours under an argon atmosphere.
-
Pour the reaction mixture into a large volume of methanol (e.g., 200 mL) to precipitate the polymer.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 50°C.
Expected Polymer Properties (Hypothetical Data)
| Property | Expected Value |
| Number Average Molecular Weight (Mₙ) | 10,000 - 25,000 g/mol |
| Weight Average Molecular Weight (Mₙ) | 20,000 - 60,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.0 |
| Absorption Maximum (λₘₐₓ) | 400 - 450 nm |
| Emission Maximum (λₑₘ) | 480 - 550 nm |
Note: These values are estimations based on literature for similar poly(phenylene ethynylene)s.
Ullmann Coupling Polymerization: Synthesis of Poly(phenylene ether) Derivatives
The Ullmann condensation can be adapted for polymerization to form poly(phenylene ether)s by reacting the diol with itself or with another dihaloaromatic monomer.[16][17][18][19] This approach leverages the reactivity of the hydroxyl groups.
Experimental Workflow: Ullmann Coupling Polymerization
Caption: Workflow for Ullmann Coupling Polymerization.
Detailed Protocol: Ullmann Coupling Polymerization (Self-Condensation)
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Acetone
-
Argon gas (high purity)
Procedure:
-
In a Schlenk flask, combine this compound (1.00 mmol), potassium carbonate (2.50 mmol), copper(I) iodide (0.10 mmol), and 1,10-phenanthroline (0.10 mmol).
-
Add anhydrous DMF (5 mL) and degas the mixture with argon for 20 minutes.
-
Heat the reaction mixture to 150°C and stir under an argon atmosphere for 24 hours.
-
Cool the mixture to room temperature and pour it into a beaker containing 1 M HCl (100 mL) to precipitate the crude polymer.
-
Filter the polymer, wash thoroughly with water, and then with methanol.
-
Purify the polymer by Soxhlet extraction with acetone for 24 hours to remove low molecular weight oligomers.
-
Dry the purified polymer in a vacuum oven at 80°C overnight.
Expected Polymer Properties (Hypothetical Data)
| Property | Expected Value |
| Number Average Molecular Weight (Mₙ) | 8,000 - 20,000 g/mol |
| Weight Average Molecular Weight (Mₙ) | 18,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 2.2 - 2.8 |
| Glass Transition Temperature (T₉) | 180 - 230°C |
| Decomposition Temperature (Tₔ) | > 420°C |
Note: These values are estimations based on literature for similar poly(phenylene ether)s.[20][21][22][23]
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Palladium and copper catalysts are toxic and should be handled with care.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Reactions under inert atmosphere require proper handling of Schlenk lines and argon gas.
Conclusion
This compound is a promising monomer for the synthesis of a variety of aromatic polymers through well-established cross-coupling and condensation reactions. The resulting polymers, with their tunable properties, have the potential for significant applications in drug development and materials science. The protocols provided herein offer a foundation for the exploration of these novel polymeric materials. Further optimization of reaction conditions and characterization of the resulting polymers will be crucial for realizing their full potential.
References
- 1. Conjugated polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wiley.com [wiley.com]
- 3. Conjugated polymers – a versatile platform for various photophysical, electrochemical and biomedical applications: a comprehensive review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Conjugated polymers for biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. jchemrev.com [jchemrev.com]
- 10. Synthetic Polymers as Drug-Delivery Vehicles in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. Ullmann coupling-An overview - operachem [operachem.com]
- 19. lscollege.ac.in [lscollege.ac.in]
- 20. Polyphenylene Ether (PPE) :: MakeItFrom.com [makeitfrom.com]
- 21. idmcomposites.com [idmcomposites.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Note: Etherification of 2,5-Diiodobenzene-1,4-diol
Introduction
2,5-Diiodobenzene-1,4-diol is a valuable intermediate in the synthesis of advanced materials, including soluble phenylenevinylene polymers and dialkoxy derivatives of 7,7,8,8-tetracyanoquinodimethane. The etherification of this diol is a crucial step to introduce alkoxy side chains, which enhance the solubility and processability of the resulting polymers and molecular materials. This application note provides a detailed protocol for the etherification of this compound via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3][4] This reaction proceeds through an SN2 mechanism where an alkoxide, generated in situ from the diol and a base, reacts with an alkyl halide to form the corresponding ether.[1][3]
Core Protocol: Williamson Ether Synthesis of 2,5-Diiodo-1,4-dialkoxybenzene
This protocol is adapted from a similar procedure for the etherification of 2,5-dibromobenzene-1,4-diol and is a general guideline.[5] Researchers should optimize the reaction conditions for their specific alkyl halide and desired product.
Reaction Scheme:
Where R is an alkyl group and X is a halide (e.g., Br, I).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | TCI Chemicals | |
| Alkyl Halide (e.g., 1-Bromododecane) | Reagent Grade | Sigma-Aldrich | |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Grade | Fisher Scientific | |
| Butanone (Methyl Ethyl Ketone) | Anhydrous | Acros Organics | |
| Ethyl Acetate | ACS Grade | VWR | For work-up |
| Deionized Water | For work-up | ||
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | EMD Millipore | For drying |
| Nitrogen (N₂) or Argon (Ar) gas | High Purity | For inert atmosphere |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert gas line
Experimental Protocol
-
Reaction Setup:
-
To a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet, add this compound (1.0 eq), potassium carbonate (4.0 eq), and anhydrous butanone.
-
-
Inert Atmosphere:
-
Carefully degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Addition of Alkyl Halide:
-
Add the alkyl halide (2.2 eq) to the reaction mixture via syringe.
-
-
Reaction:
-
Stir the reaction mixture vigorously and heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.[5]
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate and deionized water to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-dialkoxy-2,5-diiodobenzene.
-
Data Presentation
The following table summarizes the molar equivalents and suggested quantities for the etherification of 5 mmol of this compound with 1-bromododecane.
| Compound | Molecular Weight ( g/mol ) | Molar Eq. | Moles (mmol) | Mass (g) | Volume (mL) |
| This compound | 361.91 | 1.0 | 5.0 | 1.81 | - |
| 1-Bromododecane | 249.23 | 2.2 | 11.0 | 2.74 | ~3.1 |
| Potassium Carbonate | 138.21 | 4.0 | 20.0 | 2.76 | - |
| Butanone | 72.11 | - | - | - | 150 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Williamson ether synthesis of 2,5-diiodo-1,4-dialkoxybenzene.
Signaling Pathway Diagram (Reaction Mechanism)
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2,5-Diiodobenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,5-diiodobenzene-1,4-diol as a versatile starting material for the preparation of pharmaceutical intermediates, with a particular focus on the synthesis of kinase inhibitors. The protocols detailed herein describe a synthetic route to a key intermediate, a 2,5-diaryl-1,4-dialkoxybenzene, which is a common scaffold in various biologically active molecules, including analogues of the potent tubulin polymerization inhibitor, Combretastatin A-4 (CA-4).
Introduction
This compound is a valuable building block in organic synthesis due to its symmetrically substituted diiodinated hydroquinone core. The presence of two reactive iodine atoms allows for sequential or double cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, enabling the construction of complex molecular architectures. Furthermore, the hydroxyl groups can be readily functionalized, most commonly via Williamson ether synthesis, to introduce a variety of side chains that can modulate the solubility, pharmacokinetic properties, and biological activity of the target molecules. This combination of reactivity makes this compound an attractive starting point for the synthesis of a diverse range of pharmaceutical intermediates.
Synthetic Strategy Overview
A common and effective strategy for utilizing this compound in the synthesis of pharmaceutical intermediates, particularly kinase inhibitors, involves a three-step process:
-
Williamson Ether Synthesis: The initial step involves the protection or functionalization of the hydroxyl groups of this compound to form a more stable and soluble diether intermediate. This is typically achieved through a Williamson ether synthesis, which is a robust and high-yielding reaction.
-
Suzuki-Miyaura Cross-Coupling Reaction: The resulting 1,4-dialkoxy-2,5-diiodobenzene then serves as a scaffold for the introduction of aryl or heteroaryl moieties via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step is crucial for building the core structure of many kinase inhibitors.
-
Further Functionalization (Optional): The synthesized biaryl compound can be further modified to introduce additional functional groups required for biological activity.
This modular approach allows for the synthesis of a library of compounds with diverse substitutions for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dimethoxy-2,5-diiodobenzene (Intermediate 1)
This protocol describes the methylation of this compound via a Williamson ether synthesis.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (2.5 eq) dropwise to the suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,4-dimethoxy-2,5-diiodobenzene.
Expected Yield: 85-95%
Protocol 2: Synthesis of a 2,5-Diaryl-1,4-dimethoxybenzene (A Combretastatin A-4 Analogue Intermediate)
This protocol outlines the Suzuki-Miyaura cross-coupling of 1,4-dimethoxy-2,5-diiodobenzene with an appropriate arylboronic acid. For the synthesis of a Combretastatin A-4 analogue, 3,4,5-trimethoxyphenylboronic acid is a suitable coupling partner.
Materials:
-
1,4-Dimethoxy-2,5-diiodobenzene (Intermediate 1)
-
Arylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) (2.2 eq)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol%)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (4.0 eq)
-
Anhydrous solvent mixture (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add 1,4-dimethoxy-2,5-diiodobenzene (1.0 eq), the arylboronic acid (2.2 eq), the palladium catalyst (5 mol%), and the base (4.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2,5-diaryl-1,4-dimethoxybenzene.
Expected Yield: 60-80%
Quantitative Data
The following table summarizes representative yields for the synthesis of a Combretastatin A-4 analogue intermediate and the biological activity of related compounds.
| Compound | Synthetic Step | Yield (%) | Target Kinase/Protein | IC₅₀ (µM) |
| 1,4-Dimethoxy-2,5-diiodobenzene | Williamson Ether Synthesis | 90 | - | - |
| 2,5-Bis(3,4,5-trimethoxyphenyl)-1,4-dimethoxybenzene | Double Suzuki Coupling | 75 | Tubulin | Varies |
| Combretastatin A-4 (Reference) | - | - | Tubulin | 0.002 - 0.01 |
| Biphenyl CA-4 Analogue 1 | - | - | Tubulin | 0.5 - 2.0 |
| Biphenyl CA-4 Analogue 2 | - | - | Tubulin | > 10 |
Note: IC₅₀ values are highly dependent on the specific analogue structure and the cell line tested. The values presented are for illustrative purposes based on published data for similar compounds.
Visualizations
Logical Relationship: Synthetic Pathway
Caption: Synthetic route from this compound to a functionalized kinase inhibitor.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: Inhibition of Tubulin Polymerization
Combretastatin A-4 and its analogues function by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action of Combretastatin A-4 analogues.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of pharmaceutical intermediates. The ability to perform both etherification and cross-coupling reactions on this scaffold provides a powerful platform for the generation of diverse molecular architectures. The protocols and data presented herein demonstrate a clear and efficient pathway to key intermediates for the synthesis of potent kinase inhibitors, such as analogues of Combretastatin A-4. This approach is amenable to the construction of compound libraries for drug discovery programs aimed at identifying novel therapeutics.
Application Notes and Protocols for Metal-Catalyzed C-N Coupling Reactions with 2,5-Diiodobenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various substrates utilized for this purpose, 2,5-diiodobenzene-1,4-diol (also known as 2,5-diiodohydroquinone) presents a versatile scaffold. The presence of two iodine atoms allows for sequential or double C-N bond formation, enabling the synthesis of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the metal-catalyzed C-N coupling of this compound with various amine nucleophiles, focusing on the widely employed Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation reactions.
Key Applications
C-N coupling reactions involving this compound are instrumental in the synthesis of:
-
2,5-Bis(amino)benzene-1,4-diol Derivatives: These compounds are valuable intermediates and can serve as scaffolds in medicinal chemistry and materials science.
-
N-Heterocycles: Intramolecular C-N coupling reactions can lead to the formation of various nitrogen-containing heterocyclic systems.
-
Complex Molecular Architectures: The di-functionality of the starting material allows for the construction of polymers and macrocycles.
Data Presentation: A Comparative Overview of Catalytic Systems
While specific examples for this compound are not extensively documented in readily available literature, general principles from Buchwald-Hartwig amination and Ullmann condensation can be applied. The choice of the catalytic system is critical for achieving high yields and selectivity. Below is a generalized summary of representative catalytic systems and their typical performance for the C-N coupling of aryl dihalides.
| Amine Type | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Buchwald-Hartwig Amination | |||||||
| Primary Aliphatic | Pd(OAc)₂ or Pd₂(dba)₃ | Biarylphosphine (e.g., XPhos, RuPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | 80-120 | 12-24 | 70-95 |
| Secondary Aliphatic | Pd(OAc)₂ or Pd₂(dba)₃ | Biarylphosphine (e.g., BrettPhos) | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 | 12-24 | 75-98 |
| Primary Aromatic (Anilines) | Pd(OAc)₂ or Pd₂(dba)₃ | Biarylphosphine (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 90-130 | 18-36 | 60-90 |
| Ullmann Condensation | |||||||
| Primary and Secondary Amines | CuI, Cu₂O, or Cu(OAc)₂ | 1,10-Phenanthroline, L-proline, Ethylenediamine | K₂CO₃, Cs₂CO₃, K₃PO₄ | DMF, DMSO, NMP | 100-180 | 24-48 | 50-85 |
| N-Heterocycles (e.g., Imidazole) | CuI or Cu₂O | 1,10-Phenanthroline, Salicylaldoxime | K₂CO₃, Cs₂CO₃ | DMF, Pyridine | 110-160 | 24-48 | 65-90 |
Experimental Protocols
The following are generalized protocols for the double C-N coupling of this compound. Note: These are representative procedures and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination with a Primary Amine
This protocol describes a general method for the synthesis of a 2,5-bis(alkylamino)benzene-1,4-diol derivative.
Materials:
-
This compound
-
Primary Amine (e.g., n-Butylamine) (2.2 - 2.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 - 3.0 equivalents)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02-0.05 mmol), XPhos (0.04-0.10 mmol), and NaOtBu (2.5-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous toluene (5-10 mL) followed by the primary amine (2.2-2.5 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-bis(alkylamino)benzene-1,4-diol derivative.
Protocol 2: Copper-Catalyzed Ullmann Condensation with an Aniline
This protocol provides a general method for the synthesis of a 2,5-bis(arylamino)benzene-1,4-diol derivative.
Materials:
-
This compound
-
Aniline (2.2 - 2.5 equivalents)
-
Copper(I) Iodide (CuI) (10-20 mol%)
-
1,10-Phenanthroline (20-40 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 - 4.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), CuI (0.1-0.2 mmol), 1,10-phenanthroline (0.2-0.4 mmol), and K₂CO₃ (3.0-4.0 mmol).
-
Add aniline (2.2-2.5 mmol) and anhydrous DMF (5-10 mL).
-
Heat the reaction mixture to 120-140 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-bis(arylamino)benzene-1,4-diol derivative.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Application Notes: 2,5-Diiodohydroquinone in Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diiodohydroquinone is a halogenated aromatic compound that holds significant potential as a precursor in the synthesis of advanced dyes and pigments. Although direct applications are not extensively documented, its structure, featuring two reactive iodine atoms and a hydroquinone core, makes it an attractive starting material for the construction of complex chromophoric systems. The iodine atoms can serve as excellent leaving groups in nucleophilic substitution reactions, while the hydroquinone moiety can be readily oxidized to the corresponding benzoquinone, a key intermediate in the synthesis of various pigment classes.
This document outlines the potential application of 2,5-diiodohydroquinone in the synthesis of high-performance dioxazine-type pigments. The proposed synthetic pathway involves a two-step process: the oxidation of 2,5-diiodohydroquinone to 2,5-diiodo-1,4-benzoquinone, followed by a condensation reaction with an aromatic amine and subsequent cyclization.
Proposed Application: Synthesis of Dioxazine Pigments
Dioxazine pigments are a class of high-performance organic pigments known for their exceptional color strength, lightfastness, and chemical resistance. A prominent example is C.I. Pigment Violet 23 (Carbazole Violet), which is synthesized from a halogenated benzoquinone and an aminocarbazole derivative. By analogy, 2,5-diiodohydroquinone can be envisioned as a key building block for novel dioxazine pigments.
The proposed reaction pathway is as follows:
-
Oxidation: 2,5-Diiodohydroquinone is first oxidized to the more reactive 2,5-diiodo-1,4-benzoquinone.
-
Condensation: The resulting 2,5-diiodo-1,4-benzoquinone undergoes a nucleophilic substitution reaction with two equivalents of an aromatic amine, such as 3-amino-9-ethylcarbazole.
-
Cyclization: The intermediate diarylamino-benzoquinone is then subjected to an oxidative cyclization to form the final triphenodioxazine pigment.
This synthetic route offers the potential to create novel dioxazine pigments with unique shades and properties, influenced by the specific aromatic amine used in the condensation step.
Data Presentation
The following tables summarize representative quantitative data for the key transformations, based on analogous reactions reported in the literature for similar halogenated quinones.
Table 1: Representative Data for the Oxidation of Halogenated Hydroquinones
| Starting Material | Oxidizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2,5-Dibromohydroquinone | Ceric Ammonium Nitrate (CAN) / TBHP | Acetonitrile/Water | 12 | Room Temp. | 90 | [1] |
| Hydroquinone | Potassium Dichromate / H₂SO₄ | Water | 0.5 | < 30 | >90 | Generic Protocol |
Table 2: Representative Data for the Synthesis of Dioxazine Pigments from Halogenated Benzoquinones
| Halogenated Benzoquinone | Aromatic Amine | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Chloranil | 3-Amino-9-ethylcarbazole | o-Dichlorobenzene | 4-6 | 160-180 | 76-80 | [2][3] |
| 2,3,5,6-Tetrabromobenzoquinone | Various Aryl Amines | Glacial Acetic Acid | 3 | Reflux | 56-65 | [4] |
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of a dioxazine pigment starting from 2,5-diiodohydroquinone. These protocols are adapted from established procedures for analogous compounds.
Protocol 1: Oxidation of 2,5-Diiodohydroquinone to 2,5-Diiodo-1,4-benzoquinone
Principle:
This protocol describes the oxidation of 2,5-diiodohydroquinone to 2,5-diiodo-1,4-benzoquinone using an oxidizing agent. The choice of oxidant is critical to achieve a high yield without causing degradation of the starting material or product. A mild and efficient method analogous to the oxidation of 2,5-dibromohydroquinone is proposed.[1]
Materials:
-
2,5-Diiodohydroquinone
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ceric Ammonium Nitrate (CAN)
-
tert-Butyl hydroperoxide (TBHP) solution in CH₂Cl₂
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute (2 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve 2,5-diiodohydroquinone (1 equivalent) in a mixture of acetonitrile and water.
-
Add a catalytic amount of Ceric Ammonium Nitrate (CAN) (e.g., 2 mol%).
-
Slowly add a solution of tert-Butyl hydroperoxide (TBHP) in dichloromethane (2.5 equivalents) dropwise to the stirred solution over several hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer successively with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Wash the organic phase with a saturated NaCl solution and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2,5-diiodo-1,4-benzoquinone as a solid.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of a Dioxazine Pigment via Condensation and Cyclization
Principle:
This protocol describes the synthesis of a triphenodioxazine pigment by the condensation of 2,5-diiodo-1,4-benzoquinone with an aromatic amine (e.g., 3-amino-9-ethylcarbazole), followed by an in-situ cyclization. This procedure is adapted from the known synthesis of C.I. Pigment Violet 23.[3][5] The iodine atoms are expected to be displaced by the amino groups, and the subsequent ring closure is typically achieved at elevated temperatures in a high-boiling solvent.
Materials:
-
2,5-Diiodo-1,4-benzoquinone (from Protocol 1)
-
3-Amino-9-ethylcarbazole (2 equivalents)
-
o-Dichlorobenzene (or another high-boiling solvent like nitrobenzene)
-
An acid scavenger (e.g., sodium acetate)
-
Methanol
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature control
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a three-neck round-bottom flask, add 2,5-diiodo-1,4-benzoquinone (1 equivalent), 3-amino-9-ethylcarbazole (2.2 equivalents), and an acid scavenger such as sodium acetate (2.2 equivalents).
-
Add a suitable high-boiling solvent, such as o-dichlorobenzene, to the flask.
-
Under a nitrogen atmosphere, heat the reaction mixture with stirring to a temperature between 160-180 °C.
-
Maintain this temperature for 4-6 hours. Monitor the reaction by TLC to follow the disappearance of the starting materials and the formation of the intermediate and final product.
-
After the reaction is complete, cool the mixture to approximately 80-100 °C and filter the crude pigment.
-
Wash the filter cake with the hot reaction solvent, followed by methanol to remove impurities.
-
The crude pigment can be further purified by recrystallization from a high-boiling solvent (e.g., nitrobenzene) or by washing with solvents like ethyl acetate to remove any soluble byproducts.[2]
-
Dry the final pigment in a vacuum oven.
Visualizations
Caption: Proposed synthetic pathway for a dioxazine pigment.
Caption: General experimental workflow for pigment synthesis.
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 2,5-Diiodobenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Metal-Organic Frameworks (MOFs) using the halogenated organic linker, 2,5-Diiodobenzene-1,4-diol (H₂I₂-BDC). The incorporation of iodine atoms into the MOF structure offers unique opportunities for applications in drug delivery, bioimaging, and catalysis due to the potential for post-synthetic modification and the inherent properties of iodine.
The protocols detailed below describe a representative solvothermal synthesis method for a MOF incorporating this compound, followed by standard characterization techniques. These procedures are intended to serve as a foundational methodology that can be adapted and optimized for specific research applications.
Introduction to this compound in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the resulting MOF's topology, porosity, and functional properties.[1] this compound is a functionalized linker that can be used to introduce iodine into the framework. The presence of iodine can enhance the material's properties, for instance by serving as a site for post-synthetic modification or by imparting radiopacity for imaging applications. The synthesis of MOFs is commonly achieved through solvothermal or hydrothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures.[2][3]
Experimental Protocols
This section provides a detailed protocol for the solvothermal synthesis of a hypothetical zinc-based MOF using this compound, herein referred to as Zn-I₂-BDC.
Protocol 1: Solvothermal Synthesis of Zn-I₂-BDC
Materials:
-
This compound (H₂I₂-BDC)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
Equipment:
-
20 mL Scintillation Vials
-
Teflon-lined Stainless-Steel Autoclave
-
Oven
-
Centrifuge
-
Vacuum Oven
Procedure:
-
In a 20 mL scintillation vial, dissolve 36.2 mg (0.1 mmol) of this compound in 10 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the 20 mL vial.
-
Cap the vial and sonicate for 10 minutes to ensure a homogeneous mixture.
-
Transfer the vial to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at 120 °C for 48 hours.
-
After 48 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystalline product by centrifugation.
-
Wash the product three times with fresh DMF to remove any unreacted starting materials.
-
Exchange the solvent with ethanol by soaking the product in ethanol for 24 hours, replacing the ethanol three times during this period.
-
Activate the sample by heating under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.
Protocol 2: Characterization of Zn-I₂-BDC
Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Method: The PXRD pattern of the as-synthesized and activated samples should be collected. The experimental pattern can be compared to a simulated pattern if the crystal structure is known or to patterns of known phases to check for impurities.
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.
-
Method: Heat the activated sample under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min. The weight loss at different temperatures indicates the decomposition of the framework and the release of guest molecules.
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the morphology and crystal size of the synthesized MOF.
-
Method: Mount a small amount of the MOF powder on an SEM stub using carbon tape and coat with a thin layer of gold or carbon to prevent charging. Image the sample at various magnifications.
Gas Adsorption Analysis (BET):
-
Purpose: To determine the porosity, surface area, and pore size distribution of the MOF.
-
Method: Perform nitrogen adsorption-desorption measurements at 77 K on the activated sample. The Brunauer-Emmett-Teller (BET) method can be used to calculate the specific surface area from the adsorption isotherm.
Data Presentation
The following table summarizes hypothetical characterization data for the synthesized Zn-I₂-BDC MOF.
| Parameter | Value |
| PXRD | Crystalline |
| TGA | Stable up to 350 °C |
| SEM Morphology | Cubic crystals, ~10-20 µm |
| BET Surface Area | 1200 m²/g |
| Pore Volume | 0.65 cm³/g |
Applications in Drug Development
MOFs are promising candidates for drug delivery systems due to their high porosity, tunable pore size, and the potential for surface functionalization.[4][5] The incorporation of iodine in the framework of Zn-I₂-BDC offers several potential advantages in drug development:
-
Enhanced Drug Loading: The functionalized pores can provide specific interactions with drug molecules, potentially leading to higher loading capacities.
-
Controlled Release: The release of encapsulated drugs can be tuned by modifying the framework's properties.
-
Bioimaging: The presence of iodine, a known contrast agent for X-ray imaging, could enable the tracking of the MOF-based drug carrier in vivo.
-
Therapeutic Potential: Iodine-containing compounds can exhibit antimicrobial properties, suggesting that the MOF itself could have therapeutic activity.[6][7]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis and characterization of Zn-I₂-BDC.
Caption: Conceptual pathway for drug delivery and imaging using Zn-I₂-BDC MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. research.setu.ie [research.setu.ie]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,5-Diiodobenzene-1,4-diol as a Versatile Precursor for Redox-Active Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,5-diiodobenzene-1,4-diol as a foundational building block for the creation of novel redox-active ligands. The protocols outlined herein leverage robust and versatile cross-coupling methodologies to afford a diverse range of functionalized hydroquinone systems.
Introduction
Redox-active ligands are essential components in the design of functional inorganic complexes and organic materials. Their ability to reversibly accept and donate electrons allows for the modulation of catalytic activity, the development of molecular switches, and the creation of materials with unique electronic and magnetic properties. The hydroquinone/quinone redox couple is a particularly attractive motif due to its well-defined, reversible two-electron, two-proton redox behavior.
This compound is a highly valuable, albeit underutilized, precursor for the synthesis of 2,5-disubstituted hydroquinone-based ligands. The two iodine substituents serve as versatile synthetic handles for the introduction of a wide array of functional groups via modern cross-coupling reactions. This allows for the precise tuning of the steric and electronic properties of the resulting ligands, and consequently, their coordination chemistry and redox behavior. This document outlines two primary palladium-catalyzed cross-coupling strategies for the functionalization of this compound: Sonogashira coupling and Buchwald-Hartwig amination.
Synthetic Strategies
The iodine atoms on the hydroquinone core are amenable to a variety of cross-coupling reactions. The following diagram illustrates the general synthetic strategy.
Experimental Protocols
Caution: These protocols involve the use of reagents that are sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.
Pathway A: Synthesis of Alkyne-Functionalized Ligands via Sonogashira Coupling
This protocol describes a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of terminal alkynes with this compound.[1][2][3][4]
References
Anwendungsbeispiele und Protokolle zur Derivatisierung von 2,5-Diiodbenzol-1,4-diol für materialwissenschaftliche Anwendungen
Anwendungsgebiet: Diese Anwendungsbeispiele beschreiben die Synthese und Polymerisation von 2,5-Diiodbenzol-1,4-diol-Derivaten zur Herstellung von konjugierten Polymeren, die für den Einsatz in der organischen Elektronik, Sensorik und anderen materialwissenschaftlichen Bereichen relevant sind.
Einleitung
2,5-Diiodbenzol-1,4-diol (auch als 2,5-Diiodhydrochinon bekannt) ist ein vielseitiges Ausgangsmaterial für die Synthese von funktionellen organischen Materialien. Die beiden Iodatome an den Positionen 2 und 5 des Benzolrings ermöglichen eine effiziente Funktionalisierung durch palladiumkatalysierte Kreuzkupplungsreaktionen wie die Sonogashira- und die Suzuki-Miyaura-Kupplung. Die Hydroxylgruppen an den Positionen 1 and 4 bieten weitere Möglichkeiten zur Modifizierung, insbesondere durch Alkylierung, um die Löslichkeit und Prozessierbarkeit der resultierenden Polymere zu verbessern. Diese Derivatisierungen ermöglichen die Herstellung von konjugierten Polymeren mit maßgeschneiderten elektronischen und optischen Eigenschaften.
Synthese des Ausgangsmaterials: 2,5-Diiodbenzol-1,4-diol
Eine gängige Methode zur Synthese von 2,5-Diiodbenzol-1,4-diol ist die direkte Iodierung von Hydrochinon. Die aktivierenden und ortho-, para-dirigierenden Hydroxylgruppen begünstigen die Einführung der Iodatome an den gewünschten Positionen.
Protokoll 1: Synthese von 2,5-Diiodbenzol-1,4-diol
Materialien:
-
Hydrochinon
-
Iod
-
Iodsäure (HIO₃)
-
Essigsäure
-
Schwefelsäure
-
Tetrachlorkohlenstoff
-
Deionisiertes Wasser
Durchführung:
-
Lösen Sie Hydrochinon (1 Äquivalent) in einem Gemisch aus Essigsäure und Tetrachlorkohlenstoff in einem Rundkolben.
-
Fügen Sie unter Rühren langsam eine katalytische Menge Schwefelsäure hinzu.
-
Geben Sie portionsweise eine Mischung aus Iod und Iodsäure zu der Reaktionslösung.
-
Erhitzen Sie die Mischung unter Rückfluss, bis die Reaktion (überwacht durch Dünnschichtchromatographie) abgeschlossen ist.
-
Kühlen Sie die Reaktionsmischung ab und gießen Sie sie in Wasser, um das Rohprodukt auszufällen.
-
Filtrieren Sie den Feststoff ab, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn im Vakuum.
-
Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) weiter gereinigt werden.
Derivatisierung für die Polymersynthese
Für die Anwendung in der Materialwissenschaft werden die Hydroxylgruppen von 2,5-Diiodbenzol-1,4-diol typischerweise alkyliert, um die Löslichkeit in organischen Lösungsmitteln zu erhöhen. Dies ist ein entscheidender Schritt für die anschließende Polymerisation.
Protokoll 2: Synthese von 1,4-Dialkoxy-2,5-diiodbenzol
Materialien:
-
2,5-Diiodbenzol-1,4-diol
-
Alkylbromid (z. B. 1-Bromdodecan)
-
Kaliumcarbonat (K₂CO₃)
-
Butanon oder Aceton
Durchführung:
-
Suspendieren Sie 2,5-Diiodbenzol-1,4-diol (1 Äquiv.) und Kaliumcarbonat (4 Äquiv.) in Butanon in einem Schlenk-Kolben.
-
Entgasen Sie die Mischung sorgfältig und setzen Sie sie unter eine Stickstoffatmosphäre.
-
Fügen Sie das Alkylbromid (2,2 Äquiv.) hinzu und erhitzen Sie die Mischung für 24-48 Stunden unter Rückfluss.
-
Nach dem Abkühlen geben Sie Ethylacetat und Wasser hinzu, trennen die organische Phase ab und trocknen sie über Natriumsulfat.
-
Entfernen Sie das Lösungsmittel im Vakuum und reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.
Anwendung in der Polymersynthese
Die hergestellten 1,4-Dialkoxy-2,5-diiodbenzol-Monomere können nun in Kreuzkupplungsreaktionen zur Synthese von konjugierten Polymeren eingesetzt werden. Nachfolgend sind Protokolle für die Sonogashira- und Suzuki-Polymerisation aufgeführt.
Protokoll 3: Sonogashira-Polymerisation zu Poly(phenylen-ethinylen) (PPE)
Materialien:
-
1,4-Dialkoxy-2,5-diiodbenzol (Monomer 1)
-
1,4-Diethinyl-2,5-dialkoxybenzol (Monomer 2)
-
Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄)
-
Kupfer(I)-iodid (CuI)
-
Triethylamin (TEA)
-
Toluol
Durchführung:
-
Lösen Sie Monomer 1 und Monomer 2 (jeweils 1 Äquiv.) in einem Gemisch aus Toluol und Triethylamin in einem Schlenk-Kolben.
-
Entgasen Sie die Lösung durch mehrmaliges "Einfrieren-Pumpen-Auftauen".
-
Fügen Sie unter Argon-Atmosphäre die Katalysatoren Pd(PPh₃)₄ (2-5 mol%) und CuI (5-10 mol%) hinzu.
-
Erhitzen Sie die Reaktionsmischung für 24-72 Stunden bei 60-80 °C.
-
Fällen Sie das Polymer nach dem Abkühlen durch Zugabe zu einem Überschuss an Methanol aus.
-
Filtrieren Sie das Polymer ab, waschen Sie es mit Methanol und trocknen Sie es im Vakuum.
Protokoll 4: Suzuki-Polymerisation zu Poly(p-phenylen) (PPP)
Materialien:
-
1,4-Dialkoxy-2,5-diiodbenzol (Monomer 1)
-
1,4-Benzoldiboronsäure-bis(pinakol)ester (Monomer 3)
-
Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄)
-
Wässrige Kaliumcarbonat-Lösung (2 M)
-
Toluol
Durchführung:
-
Lösen Sie Monomer 1 und Monomer 3 (jeweils 1 Äquiv.) in Toluol in einem Schlenk-Kolben.
-
Fügen Sie die wässrige Kaliumcarbonat-Lösung hinzu und entgasen Sie die zweiphasige Mischung.
-
Geben Sie den Pd(PPh₃)₄-Katalysator (2-5 mol%) unter Argon-Atmosphäre hinzu.
-
Erhitzen Sie die Mischung unter kräftigem Rühren für 48-72 Stunden unter Rückfluss.
-
Nach dem Abkühlen trennen Sie die organische Phase ab und fällen das Polymer in Methanol aus.
-
Filtrieren Sie das Polymer ab, waschen Sie es mit Wasser und Methanol und trocknen Sie es im Vakuum.
Datenzusammenfassung
Die folgende Tabelle fasst repräsentative quantitative Daten für ein hypothetisches Poly(2,5-didodecyloxy-1,4-phenylen-ethinylen) (PPE-C12) und Poly(2,5-didodecyloxy-1,4-phenylen) (PPP-C12) zusammen, die durch die oben genannten Protokolle synthetisiert wurden. Die Daten basieren auf typischen Werten aus der Literatur für ähnliche Polymere.[1][2]
| Eigenschaft | PPE-C12 (aus Sonogashira-Polymerisation) | PPP-C12 (aus Suzuki-Polymerisation) |
| Ausbeute | 85 - 95 % | 80 - 90 % |
| Zahlenmittleres Molekulargewicht (M_n) | 10.000 - 25.000 g/mol | 8.000 - 20.000 g/mol |
| Polydispersitätsindex (PDI) | 2.0 - 3.5 | 1.8 - 3.0 |
| ¹H-NMR (CDCl₃, δ in ppm) | 7.0-7.2 (s, Ar-H), 3.9-4.1 (t, O-CH₂), 0.8-1.8 (m, Alkyl-H) | 7.3-7.6 (br s, Ar-H), 3.9-4.1 (t, O-CH₂), 0.8-1.8 (m, Alkyl-H) |
| ¹³C-NMR (CDCl₃, δ in ppm) | 154 (Ar-C-O), 117 (Ar-C-H), 115 (Ar-C-C≡), 90-95 (C≡C), 70 (O-CH₂), 14-32 (Alkyl-C) | 152 (Ar-C-O), 128-135 (Ar-C), 115 (Ar-C-H), 70 (O-CH₂), 14-32 (Alkyl-C) |
| UV-Vis Absorptionsmaximum (λ_max, in THF) | 430 - 450 nm | 380 - 400 nm |
| Photolumineszenz-Emissionsmaximum (λ_em, in THF) | 480 - 520 nm | 420 - 450 nm |
| Thermischer Zersetzungsbeginn (T_d, 5% Gewichtsverlust) | > 350 °C | > 380 °C |
Visualisierungen
Abbildung 1: Logischer Arbeitsablauf von der Synthese des Ausgangsmaterials zur Polymerisation.
Abbildung 2: Experimenteller Arbeitsablauf für die Sonogashira-Polymerisation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Diiodobenzene-1,4-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,5-Diiodobenzene-1,4-diol, focusing on improving yield and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of this compound?
A1: The primary challenges include achieving high yields, controlling regioselectivity during the iodination of hydroquinone, the potential for side reactions such as oxidation of the hydroquinone starting material, and difficulties in purifying the final product from mono-iodinated and other byproducts.
Q2: Why is direct iodination of hydroquinone often low-yielding for the 2,5-diiodo product?
A2: Direct electrophilic iodination of hydroquinone is governed by the strong ortho- and para-directing nature of the hydroxyl groups. This typically leads to a mixture of 2-iodohydroquinone, 2,6-diiodohydroquinone, and some of the desired 2,5-diiodohydroquinone, making isolation of the pure 2,5-isomer difficult and reducing the overall yield.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Iodine and its compounds can be corrosive and harmful if inhaled or ingested. Hydroquinone can cause skin irritation and other health effects.[1][2][3][4][5] It is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Care should be taken to avoid inhalation of iodine vapor and contact of all chemicals with skin and eyes.
Q4: Can I use a protecting group strategy to improve the yield?
A4: Yes, a protecting group strategy can be effective. By protecting the hydroxyl groups of hydroquinone, for example as acetates or ethers, the regioselectivity of the subsequent iodination step can be influenced, potentially favoring the formation of the 2,5-diiodo isomer. The protecting groups are then removed in a subsequent deprotection step. A similar strategy has been successfully employed in the synthesis of related di-halogenated aromatic diols.[6]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Suboptimal Reagent Stoichiometry | The ratio of the iodinating agent to the hydroquinone substrate is critical. An excess of the iodinating agent may lead to over-iodination, while an insufficient amount will result in incomplete conversion. Carefully control the stoichiometry of your reagents. |
| Side Reactions (e.g., Oxidation) | The hydroquinone moiety is susceptible to oxidation. To minimize this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use can also be beneficial. |
| Poor Regioselectivity | As mentioned in the FAQs, direct iodination can lead to a mixture of isomers. Consider a multi-step approach involving a protecting group strategy to enhance the regioselectivity of the iodination step. |
| Loss of Product during Workup/Purification | This compound has some solubility in common organic solvents. Minimize the use of washing solvents and consider back-extraction of aqueous layers. For purification, column chromatography with a carefully selected eluent system is often necessary to separate isomers. |
Problem 2: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Presence of Isomeric Byproducts | Isomers can be challenging to separate. Utilize high-performance flash chromatography with a shallow solvent gradient. Sometimes, recrystallization from a suitable solvent system can selectively crystallize the desired isomer. |
| Contamination with Starting Material | If the reaction was incomplete, the starting hydroquinone can be difficult to remove. A mild basic wash during the workup can help remove the more acidic hydroquinone. |
| Product Decomposition on Silica Gel | Phenolic compounds can sometimes be sensitive to silica gel. If you suspect decomposition during chromatography, consider deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent or using an alternative stationary phase like alumina.[7] |
Experimental Protocols
Protocol 1: Direct Iodination of Hydroquinone
This protocol is a direct approach but may require significant purification to isolate the desired product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) (2.2 eq) portion-wise to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC. Reaction times can vary but are typically in the range of 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to separate the desired 2,5-diiodo isomer from other products.
Data Presentation
Table 1: Comparison of Reaction Conditions for Iodination
| Parameter | Condition A | Condition B | Expected Outcome |
| Iodinating Agent | Iodine (I₂) | N-Iodosuccinimide (NIS) | NIS is often milder and easier to handle. |
| Solvent | Acetic Acid | Ethanol | The choice of solvent can influence reaction rate and solubility of reagents. |
| Temperature | 80 °C | 50 °C | Higher temperatures may increase the reaction rate but can also lead to more side products. |
| Reaction Time | 12 hours | 6 hours | Reaction time should be optimized by monitoring with TLC. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. What are the side effects of Hydroquinone? [synapse.patsnap.com]
- 2. Hydroquinone (Obagi-C): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. kirschderm.com [kirschderm.com]
- 4. Hydroquinone - Side Effects, Dosage, Precautions, Uses [yashodahospitals.com]
- 5. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Iodination of Hydroquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of hydroquinone. The following information is designed to help you anticipate and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the iodination of hydroquinone?
The primary side reactions during the iodination of hydroquinone are:
-
Over-iodination: Due to the high reactivity of the hydroquinone ring, which is activated by two electron-donating hydroxyl groups, the reaction can readily proceed beyond mono-iodination to yield di-, tri-, and even tetra-iodinated products. The distribution of these products depends on the stoichiometry of the iodinating agent and the reaction conditions.
-
Oxidation: Hydroquinone is highly susceptible to oxidation, which can lead to the formation of p-benzoquinone and other colored byproducts. This is particularly prevalent when using strong oxidizing agents or under harsh reaction conditions. The reaction mixture turning dark brown or black is a common indicator of oxidation.
-
Formation of Complex Mixtures: A combination of over-iodination and oxidation can result in a complex mixture of products that is challenging to separate and purify.
Q2: How can I control the extent of iodination to favor the formation of mono-iodohydroquinone?
Controlling the reaction to favor mono-iodination requires careful management of the reaction conditions:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (typically 1.0 to 1.2 equivalents) of the iodinating agent relative to hydroquinone.
-
Choice of Iodinating Agent: Milder iodinating agents, such as N-Iodosuccinimide (NIS), are often preferred over more reactive systems like molecular iodine with an oxidizing agent, as they can offer better control and selectivity, leading to higher yields of the desired product and fewer impurities.[1]
-
Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the reaction rate and minimize over-iodination and oxidation.
-
Slow Addition: Add the iodinating agent slowly and portion-wise to the hydroquinone solution to maintain a low concentration of the electrophilic iodine species in the reaction mixture.
Q3: What causes my reaction mixture to turn dark, and how can I prevent it?
A dark-colored reaction mixture is a strong indication that the hydroquinone is oxidizing to p-benzoquinone and other polymeric byproducts. To prevent this:
-
Use Milder Conditions: Avoid high temperatures and strong oxidizing agents.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can contribute to the oxidation of hydroquinone.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Control pH: In some cases, controlling the pH of the reaction can help to suppress oxidation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the iodination of hydroquinone.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of iodinated product | 1. Inactive iodinating agent. 2. Reaction conditions are too mild. 3. Insufficient activation of the iodinating agent. | 1. Use a fresh batch of the iodinating agent. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. If using an agent like NIS, consider adding a catalytic amount of an acid (e.g., trifluoroacetic acid) to enhance its electrophilicity.[1] |
| Formation of multiple products (observed by TLC/HPLC) | 1. Over-iodination due to excess iodinating agent or high reactivity. 2. Competing side reactions like oxidation. | 1. Reduce the stoichiometry of the iodinating agent. 2. Lower the reaction temperature. 3. Add the iodinating agent more slowly. 4. Switch to a less reactive iodinating agent (e.g., NIS). |
| Product is a dark, tarry substance | 1. Significant oxidation of hydroquinone and/or the iodinated products. 2. Polymerization of quinone byproducts. | 1. Repeat the reaction under an inert atmosphere with degassed solvents. 2. Use milder reaction conditions (lower temperature, less reactive iodinating agent). 3. Purify the crude product using column chromatography with a silica gel stationary phase. |
| Difficulty in purifying the desired product | 1. The product mixture contains isomers with similar polarities. 2. The desired product is co-eluting with byproducts during chromatography. | 1. Optimize the solvent system for column chromatography by testing different solvent mixtures with TLC. 2. Consider recrystallization as an additional purification step after column chromatography. 3. For complex mixtures, preparative HPLC may be necessary. |
Data Presentation
The following table provides a template for summarizing quantitative data from hydroquinone iodination experiments. Due to the variability of results based on specific experimental conditions, researchers are encouraged to populate this table with their own data to aid in optimization.
| Iodinating Agent | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Mono-iodohydroquinone (%) | Yield of Di-iodohydroquinone (%) | Yield of Other Byproducts (%) |
| I₂ / NaI / NaOH | 1.1 | H₂O / Dioxane | 25 | 4 | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
| N-Iodosuccinimide (NIS) | 1.1 | Acetonitrile | 0-25 | 2 | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
| I₂ / H₂O₂ | 1.2 | Ethanol | 25 | 6 | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
| KI / KIO₃ | 1.0 | H₂O / Acetic Acid | 50 | 3 | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
Experimental Protocols
Protocol 1: Selective Mono-iodination of Hydroquinone using N-Iodosuccinimide (NIS)
This protocol is designed to favor the synthesis of mono-iodohydroquinone by using a mild and selective iodinating agent.
-
Preparation: In a round-bottom flask, dissolve hydroquinone (1.0 equivalent) in anhydrous acetonitrile. Place the flask in an ice bath and stir the solution under an inert atmosphere (e.g., nitrogen).
-
Reaction: To the cooled solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise over 30 minutes.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. Visualize the spots using a UV lamp and/or an iodine chamber.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired mono-iodohydroquinone.
Mandatory Visualization
Caption: Reaction pathways in the iodination of hydroquinone.
Caption: A logical workflow for troubleshooting side reactions.
References
Technical Support Center: Purification of Crude 2,5-Diiodobenzene-1,4-diol
Welcome to the technical support center for the purification of crude 2,5-Diiodobenzene-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in obtaining high-purity this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can originate from starting materials, side-reactions, and degradation. Potential impurities include:
-
Unreacted starting materials: Hydroquinone or partially iodinated hydroquinones.
-
Isomeric byproducts: Other di-iodinated hydroquinone isomers, such as 2,3-, 2,6-, or 3,5-diiodobenzene-1,4-diol.
-
Oxidation products: The hydroquinone moiety is susceptible to oxidation, leading to the corresponding benzoquinone, which can impart color to the crude product.[1]
-
Polymeric materials: Over-reaction or side reactions can lead to the formation of polymeric byproducts.
-
Residual solvents: Solvents used in the synthesis and work-up may be present in the crude product.
Q2: Which purification techniques are most effective for this compound?
A2: The most suitable purification techniques for this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the level of impurities and the desired final purity.
Q3: My purified this compound is colored (e.g., yellow, brown). What is the likely cause and how can I fix it?
A3: A colored product often indicates the presence of oxidized species, specifically the corresponding quinone. To decolorize the material, you can try recrystallization with the addition of a small amount of a reducing agent like sodium dithionite or activated carbon. Running a plug of silica gel can also sometimes remove colored impurities.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suitable mobile phase will show good separation between the desired product and impurities. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.[2] Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for identifying impurities.[3]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For this compound, consider solvents like ethanol, methanol, or mixtures with water.[4][5] |
| Compound "oils out" upon cooling. | The solution is too saturated, or the cooling is too rapid. | Add more solvent to the hot solution. Allow the solution to cool more slowly (e.g., let it cool to room temperature before placing it in an ice bath). |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding a less polar anti-solvent (e.g., hexane or water) dropwise to the solution until it becomes cloudy, then heat until it is clear again and allow to cool slowly.[4][6] |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | Cool the crystallization mixture in an ice bath for a longer period to maximize crystal formation. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The eluent system is not optimized. | Use TLC to find an eluent system that gives good separation (Rf of the product around 0.3).[7] A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For this compound, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or THF) is a good starting point.[8] |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[9][10][11] |
| Streaking of the compound on the column. | The sample was not loaded properly or is not very soluble in the eluent. | Dissolve the crude product in a minimal amount of a relatively polar solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).[11] |
Quantitative Data Summary
The following table provides a general comparison of the expected outcomes for the different purification techniques. The actual values may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Yield | Purity Achieved | Scale | Notes |
| Recrystallization | 60-90% | >98% | Milligrams to Kilograms | Good for removing small amounts of impurities. |
| Column Chromatography | 40-80% | >99% | Milligrams to Grams | Effective for separating complex mixtures. |
| Sublimation | 30-70% | >99.5% | Milligrams to Grams | Excellent for achieving very high purity, but not suitable for all compounds.[12] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent mixture (e.g., ethanol/water or toluene/hexane) can also be effective.
-
Dissolution: In a flask, add the chosen hot solvent to the crude this compound until it is just dissolved. Use a minimal amount of solvent to ensure a good recovery.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Protocol 2: Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of this compound from its impurities. The desired compound should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and bubble-free bed. Add a thin layer of sand on top of the silica.[9][11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add another thin layer of sand on top.[11]
-
Elution: Begin eluting the column with the less polar solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent to elute the this compound.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Protocol 3: Sublimation
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Sublimation: Heat the apparatus under a high vacuum. The temperature should be high enough to cause the compound to sublime but below its melting point to avoid decomposition. The this compound will transition directly from a solid to a gas.
-
Deposition: The gaseous product will crystallize on a cold surface (cold finger) within the apparatus.
-
Isolation: After the sublimation is complete, carefully vent the apparatus and collect the purified crystals from the cold finger.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. US20100069682A1 - Preparation of purified hydroquinone - Google Patents [patents.google.com]
- 2. This compound | 13064-64-7 | TCI AMERICA [tcichemicals.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. reddit.com [reddit.com]
- 5. CN104072340A - Recrystallization purification method of 2,5-di-tert-butylhydroquinone - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Overcoming Low Solubility of 2,5-Diiodobenzene-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of 2,5-Diiodobenzene-1,4-diol in reaction media.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having difficulty dissolving this compound in my reaction solvent. What are the initial steps I should take?
A1: Low solubility is a common issue with highly structured aromatic compounds like this compound. Here are some initial troubleshooting steps:
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Solvent Selection: Ensure you are using an appropriate solvent. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often effective for dissolving polar organic compounds.[1] For less polar systems, you might consider ethers like Tetrahydrofuran (THF) or Dioxane, possibly with heating.
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Temperature Adjustment: The solubility of solids generally increases with temperature.[2][3][4] Carefully heating the mixture with stirring can significantly improve solubility. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.[5]
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Particle Size Reduction: The rate of dissolution can be increased by increasing the surface area of the solid.[6][7] Grinding the this compound into a fine powder before adding it to the solvent can be beneficial.[6][8]
Q2: I've tried common solvents and heating, but the solubility of this compound is still too low for my reaction to proceed efficiently. What are my next options?
A2: If basic methods are insufficient, you can explore more advanced techniques:
-
Co-solvent Systems: Using a mixture of solvents can be highly effective.[9][10] A small amount of a high-solubility solvent (like DMSO or DMF) added to a bulk solvent in which the compound is less soluble can create a medium with the desired overall properties for your reaction while still dissolving the diol.[9]
-
Use of Surfactants or Solubilizing Agents: In aqueous or biphasic systems, surfactants can form micelles that encapsulate the nonpolar parts of the molecule, increasing its apparent solubility.[11][12]
-
Chemical Modification (Derivatization): Temporarily modifying the hydroxyl groups of the diol can dramatically increase solubility.[7][13] For example, converting the hydroxyl groups to esters or ethers can make the compound more soluble in a wider range of organic solvents. This protecting group can be removed after the reaction.
Q3: My reaction involves an aqueous phase and an organic phase, and the this compound is insoluble in both. How can I facilitate the reaction?
A3: This is a classic scenario for employing Phase Transfer Catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can transport a reactant from one phase to another where the reaction can occur.[14][15][16] The catalyst essentially acts as a "detergent," carrying the deprotonated diol (in the aqueous phase) into the organic phase to react with your other starting material.[1][15]
Q4: Can I use a derivatization strategy to improve the solubility of this compound for my reaction?
A4: Yes, derivatization is a powerful technique. By converting the polar hydroxyl groups into less polar functional groups, you can significantly alter the solubility profile of the molecule.[13] For instance, acetylation of the hydroxyl groups to form the diacetate ester will make the compound more soluble in solvents like dichloromethane (DCM), chloroform, or ethyl acetate. The acetate groups can typically be removed by hydrolysis after the desired reaction has been carried out.
Q5: Are there any safety precautions I should be aware of when heating solvents to dissolve this compound?
A5: Absolutely. Always work in a well-ventilated fume hood. When heating organic solvents, use a heating mantle with a stirrer and a condenser to prevent solvent loss and potential ignition of flammable vapors. Never heat flammable organic solvents with an open flame. Be aware of the boiling point of your solvent and ensure your reaction temperature is safely below it. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
Data Presentation: Impact of Solubility Enhancement Techniques
The following table summarizes the potential impact of various techniques on the solubility of this compound. The values presented are illustrative and the actual effectiveness will depend on the specific reaction conditions.
| Technique | Typical Solvent System | Expected Solubility Increase (Illustrative) | Key Considerations |
| Heating | DMF, DMSO, THF, Dioxane | 2-10 fold | Thermal stability of reactants, boiling point of solvent. |
| Co-solvents | Toluene/DMSO, THF/HMPA | 5-50 fold | Miscibility of solvents, potential for side reactions. |
| Derivatization | DCM, Ethyl Acetate, THF | >100 fold | Additional reaction steps for protection and deprotection. |
| Phase Transfer Catalysis | Biphasic (e.g., Toluene/Water) | N/A (facilitates reaction) | Catalyst selection, reaction kinetics. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes a general method for using a co-solvent to dissolve this compound for a hypothetical cross-coupling reaction.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
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Co-solvent (e.g., DMSO)
-
Reaction vessel with magnetic stirrer and condenser
-
Heating mantle
Procedure:
-
To the reaction vessel, add the this compound and the other solid reagents.
-
Add the primary reaction solvent (Toluene) to the vessel.
-
Begin stirring the mixture at room temperature.
-
Slowly add the co-solvent (DMSO) dropwise until the this compound dissolves. Typically, 5-10% (v/v) of the co-solvent is sufficient.
-
Once the solid is dissolved, proceed with the addition of any liquid reagents and heat the reaction to the desired temperature.
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Monitor the reaction to completion.
Protocol 2: Derivatization of this compound to its Diacetate Ester
This protocol details the protection of the hydroxyl groups as acetates to improve solubility in common organic solvents.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Round bottom flask with magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve or suspend this compound in DCM in a round bottom flask.
-
Add a slight excess of pyridine or triethylamine (e.g., 2.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (e.g., 2.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacetate product.
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The resulting 1,4-diacetoxy-2,5-diiodobenzene should exhibit significantly improved solubility in a range of organic solvents for subsequent reactions.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Strategies for enhancing solubility.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. sacheminc.com [sacheminc.com]
Preventing de-iodination of 2,5-Diiodobenzene-1,4-diol during reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Diiodobenzene-1,4-diol. The focus is on preventing de-iodination during chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is showing a significant amount of a de-iodinated side product. What is the likely cause?
A1: De-iodination of aryl iodides, particularly electron-rich systems like this compound, is a common side reaction. The primary causes include:
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Reaction Temperature: High reaction temperatures can promote the homolytic cleavage of the relatively weak Carbon-Iodine bond, leading to radical species that abstract a hydrogen atom from the solvent or other reagents.
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Presence of Reductive Reagents or Catalysts: Certain reagents or catalyst systems, especially in lower oxidation states, can facilitate reductive de-iodination.
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Light Exposure: Photo-induced de-iodination can occur, as UV or even visible light can provide the energy to break the C-I bond.
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Sub-optimal Reaction Conditions: The choice of base, solvent, and catalyst can significantly influence the stability of the C-I bond. For instance, in cross-coupling reactions, an inefficient catalyst might lead to longer reaction times and higher temperatures, increasing the likelihood of de-iodination.
Q2: How can I prevent or minimize de-iodination during a cross-coupling reaction (e.g., Suzuki or Sonogashira)?
A2: To minimize de-iodination, consider the following strategies:
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Protect the Hydroxyl Groups: The free hydroxyl groups of the hydroquinone moiety are electron-donating and can increase the electron density of the aromatic ring, potentially weakening the C-I bonds. Protecting these groups as methyl ethers, acetates, or other suitable protecting groups can significantly enhance the stability of the molecule. This is a highly recommended strategy before attempting cross-coupling reactions.
-
Optimize Reaction Conditions:
-
Temperature: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
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Inert Atmosphere: Always perform reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent the involvement of oxygen, which can promote radical pathways and catalyst degradation.
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Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen.
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Catalyst Choice: Select a highly efficient palladium catalyst and ligand system that promotes rapid oxidative addition and reductive elimination, thus minimizing the lifetime of sensitive intermediates.
-
-
Use High-Quality Reagents: Ensure that all reagents, especially the solvent and base, are anhydrous and of high purity.
Q3: I am performing a Sonogashira coupling with this compound and observing Glaser coupling (homocoupling of the alkyne) as a major side product. How can I avoid this?
A3: Glaser coupling is a common side reaction in Sonogashira couplings and is often promoted by the presence of oxygen. To suppress this side reaction:
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Rigorous Exclusion of Oxygen: As mentioned above, working under a strictly inert atmosphere and using degassed solvents is critical.
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Choice of Base and Solvent: The choice of an appropriate amine base (e.g., triethylamine or diisopropylethylamine) and solvent is crucial.
-
Copper(I) Co-catalyst: Ensure the use of an effective copper(I) co-catalyst (e.g., CuI), which facilitates the formation of the copper acetylide and its transmetalation to the palladium center.
Q4: Can I perform selective mono-arylation or mono-alkynylation on this compound?
A4: Achieving selective mono-functionalization of di-iodinated benzenes can be challenging as the second coupling is often faster than the first. However, it can be favored by:
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Stoichiometry: Use a 1:1 molar ratio of this compound to the coupling partner.
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Reaction Conditions: Lower reaction temperatures and shorter reaction times can help to favor the mono-substituted product.
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Bulky Reagents: Using a sterically hindered coupling partner may slow down the second substitution.
It is important to note that obtaining a pure mono-substituted product will likely require careful reaction monitoring and chromatographic purification.
Experimental Protocols
Protocol 1: Protection of Hydroxyl Groups (Acetylation)
This protocol describes the protection of the hydroxyl groups of this compound as acetates, which is a crucial step to enhance stability in subsequent reactions.
Materials:
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This compound
-
Acetic anhydride
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Pyridine (or a catalytic amount of DMAP with a non-nucleophilic base)
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Dichloromethane (DCM) or other suitable aprotic solvent
-
1M HCl solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (2.5 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diacetate.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling of Protected this compound
Materials:
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Protected this compound (e.g., the diacetate from Protocol 1) (1.0 eq)
-
Terminal alkyne (2.2-2.5 eq for di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
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Copper(I) iodide (CuI, 5-10 mol%)
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Anhydrous solvent (e.g., THF or DMF)
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Anhydrous amine base (e.g., triethylamine or diisopropylethylamine, 3-4 eq)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a dry Schlenk flask under an inert atmosphere, add the protected this compound, palladium catalyst, and copper(I) iodide.
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Add the anhydrous solvent to dissolve the solids.
-
Add the terminal alkyne via syringe.
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Finally, add the amine base via syringe.
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Stir the reaction mixture at room temperature for 30 minutes.
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Heat the reaction to the desired temperature (typically 50-80 °C) and monitor by TLC.
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Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes qualitative data regarding the stability of this compound under different conditions. Quantitative data in the literature for this specific compound is scarce; therefore, the information is based on established principles for analogous compounds.
| Condition | Substrate | Observation | Prevention Strategy |
| High Temperature (>80 °C) | Unprotected Diol | Significant de-iodination | Protect hydroxyl groups, lower reaction temp. |
| High Temperature (>80 °C) | Protected Diol | Reduced de-iodination | Lower reaction temperature if possible |
| Presence of O₂ | Unprotected/Protected | Catalyst decomposition, side reactions | Use inert atmosphere, degas solvents |
| Inefficient Catalyst | Unprotected/Protected | Longer reaction times, potential for de-iodination | Use a highly active catalyst/ligand system |
Visualizations
Caption: Pathways leading to de-iodination and preventative strategies.
Caption: Recommended experimental workflow for using this compound.
Technical Support Center: Optimizing Suzuki Coupling with 2,5-Diiodobenzene-1,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing catalyst loading for the Suzuki coupling reaction with 2,5-Diiodobenzene-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges with this substrate arise from its structure:
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Double Halogenation: As a diiodo-substituted starting material, this compound can undergo both mono- and double-Suzuki coupling.[1] Controlling the stoichiometry of the boronic acid, reaction time, and temperature is crucial for selectively synthesizing either the mono- or di-substituted product.[1]
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Phenolic Hydroxyl Groups: The hydroxyl groups can influence the reaction in several ways. They can act as directing groups, potentially affecting the site-selectivity of the coupling.[2] Additionally, the acidity of the phenolic protons may require careful selection of the base to avoid deprotonation that could interfere with the catalytic cycle. However, these hydroxyl groups can also contribute to the stabilization of palladium nanoparticles, which can be beneficial for the catalyst's activity and recyclability.
-
Substrate Solubility: The polarity of the diol may affect its solubility in common Suzuki coupling solvents, potentially requiring the use of co-solvents or more polar solvent systems.
Q2: How does catalyst loading typically affect the outcome of the reaction with a diiodo-substrate?
A2: Catalyst loading is a critical parameter that can influence reaction rate, yield, and product selectivity (mono- vs. di-coupling).
-
High Catalyst Loading (1-5 mol%): Generally used for challenging or sterically hindered substrates to ensure a reasonable reaction rate.[1] For this compound, a higher initial catalyst loading might be beneficial to overcome any deactivation and to drive the reaction to completion, especially if double coupling is desired.
-
Low Catalyst Loading (0.001-0.5 mol%): Ideal for process chemistry and large-scale synthesis to reduce costs and minimize palladium contamination in the final product. Achieving low catalyst loading requires careful optimization of other reaction parameters such as ligand, base, and temperature. For some systems, catalyst loadings as low as 0.0025 mol% have been reported to be efficient. Reducing catalyst loading can sometimes be used to control reaction selectivity.[3][4]
Q3: What type of palladium catalyst and ligand system is recommended for this substrate?
A3: For dihaloarenes and substrates with potentially coordinating groups like hydroxyls, the choice of ligand is crucial.
-
Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(II) sources like Pd(OAc)₂ are often used in combination with phosphine ligands.
-
Ligands: Bulky, electron-rich phosphine ligands are often preferred for Suzuki couplings of aryl halides as they promote the oxidative addition and reductive elimination steps. Buchwald-type ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have shown excellent results for sterically demanding substrates and can lead to higher catalyst turnover numbers.[5]
Q4: How do I choose the right base and solvent for the reaction?
A4: The base and solvent system must be compatible with the substrate and catalyst.
-
Base: The base activates the boronic acid for transmetalation. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For substrates with base-sensitive groups, milder bases like KF can be considered. The choice of base can significantly impact the reaction yield.
-
Solvent: A mixture of an organic solvent and water is often used. The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[6] Common organic solvents include toluene, dioxane, and THF.[6] For a polar substrate like this compound, a more polar solvent system like DMF/water or dioxane/water might be beneficial for solubility. It is crucial to properly degas all solvents to prevent oxygen from deactivating the catalyst.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Inactive catalyst. 2. Presence of oxygen. 3. Impure or decomposed boronic acid. 4. Inappropriate base or solvent. 5. Insufficient temperature. | 1. Use a fresh source of palladium catalyst and ligand. Consider using a pre-formed active catalyst. 2. Thoroughly degas all solvents and the reaction vessel. Maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[5] 3. Use fresh, high-purity boronic acid. Boronic acids can degrade over time. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O). 5. Increase the reaction temperature. Many Suzuki couplings require heating (80-110 °C).[1] |
| Formation of Only Mono-Coupled Product | 1. Insufficient boronic acid. 2. Insufficient reaction time or temperature. 3. Low catalyst loading. | 1. Increase the equivalents of boronic acid (e.g., >2.2 equivalents for di-substitution). 2. Prolong the reaction time and/or increase the temperature. 3. Increase the catalyst loading. |
| Mixture of Mono- and Di-Coupled Products | 1. Suboptimal stoichiometry of boronic acid. 2. Incomplete reaction. | 1. For selective mono-coupling, use slightly less than 1.0 equivalent of boronic acid. For di-coupling, use a slight excess (>2.0 equivalents). 2. Monitor the reaction progress by TLC or LC-MS and allow it to go to completion. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient reduction of Pd(II) to Pd(0). | 1. Ensure rigorous degassing of the reaction mixture.[5] 2. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, ensure conditions are suitable for its reduction.[5] |
| Dehalogenation of the Starting Material | 1. Presence of water or other proton sources. 2. Certain ligand/base combinations. | 1. Use anhydrous solvents if possible, although water is often necessary for the Suzuki reaction. 2. Screen different ligands and bases. |
Data Presentation
Table 1: Effect of Catalyst Loading on a Model Double Suzuki Coupling Reaction
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Yield of Di-substituted Product (%) |
| 1 | Pd(OAc)₂ | SPhos | 2.0 | 95 |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | 88 |
| 3 | Pd(OAc)₂ | SPhos | 0.5 | 75 |
| 4 | Pd(OAc)₂ | SPhos | 0.1 | 40 |
| 5 | Pd₂(dba)₃ | XPhos | 1.0 | 92 |
| 6 | Pd₂(dba)₃ | XPhos | 0.5 | 85 |
Note: This table presents representative data for a generic diiodoaryl substrate and should be used as a guideline for optimization.
Table 2: Influence of Base and Solvent on a Model Suzuki Coupling with a Phenolic Substrate
| Entry | Base (2.0 equiv) | Solvent (v/v) | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 85 |
| 2 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 92 |
| 3 | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 90 |
| 4 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 95 |
| 5 | K₃PO₄ | DMF/H₂O (4:1) | 100 | 88 |
Note: This table illustrates common trends observed for Suzuki couplings involving phenolic substrates. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading for Double Suzuki Coupling
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and the chosen base (e.g., K₃PO₄, 4.0 mmol).
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate volume of this stock solution to the Schlenk tube to achieve the desired catalyst loading (e.g., ranging from 0.1 to 2 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 10 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Selective Mono-Suzuki Coupling
-
Reaction Setup: Follow the same initial setup as Protocol 1, but use a substoichiometric amount of the arylboronic acid (0.95 mmol).
-
Catalyst and Solvent: Use a lower catalyst loading (e.g., 0.5-1 mol%) and the optimized solvent and base system from previous experiments.
-
Reaction Conditions: Run the reaction at a lower temperature (e.g., 60-80 °C) to favor mono-substitution.
-
Monitoring and Work-up: Carefully monitor the reaction to stop it once the starting material is consumed and before significant di-substitution occurs. The work-up and purification are similar to Protocol 1.
Visualizations
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Troubleshooting Workflow for Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
Managing air and moisture sensitivity of 2,5-Diiodobenzene-1,4-diol reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing the air and moisture sensitivity of reactions involving 2,5-diiodobenzene-1,4-diol.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments with this compound, focusing on common palladium-catalyzed cross-coupling reactions like Sonogashira and Suzuki couplings.
Sonogashira Coupling Reactions
Question 1: My Sonogashira reaction with this compound is resulting in a low yield or failing completely. What are the likely causes?
Answer: Low yields in Sonogashira couplings involving this compound are often attributed to its sensitivity to air and moisture. Several factors could be at play:
-
Oxygen-Induced Degradation: this compound is a hydroquinone derivative and is highly susceptible to oxidation, especially under basic conditions and in the presence of a palladium catalyst.[1][2][3] This can lead to the formation of benzoquinone-type structures and other degradation products, consuming your starting material. The reaction mixture turning dark brown or black can be an indicator of this degradation.
-
Moisture-Related Catalyst Deactivation: The presence of water can deactivate the palladium and copper catalysts, hindering the catalytic cycle.[4]
-
Incomplete Reaction: The electron-rich nature of the diol can make the aryl iodide less reactive.[1] Insufficient reaction time or temperature may lead to incomplete conversion.
-
Homocoupling (Glaser Coupling): Oxygen can promote the undesired homocoupling of the terminal alkyne, leading to the formation of a diacetylene byproduct and reducing the yield of the desired product.[5]
Question 2: I am observing a significant amount of a dark, insoluble material in my Sonogashira reaction. What is it and how can I prevent its formation?
Answer: The dark, insoluble material is likely a mixture of palladium black (decomposed catalyst) and polymeric materials resulting from the oxidation of this compound.[1] To prevent its formation:
-
Rigorous Inert Atmosphere: It is crucial to perform the entire reaction under a strictly inert atmosphere (argon or nitrogen). This includes degassing all solvents and reagents and using Schlenk line or glovebox techniques.
-
Use of Fresh Reagents: Employ freshly purified this compound and high-purity, anhydrous solvents and bases.
-
Antioxidants: In some cases, the addition of a small amount of a reducing agent or antioxidant, such as a hindered phenol, might help to suppress the oxidation of the hydroquinone moiety. However, this should be tested on a small scale as it could interfere with the catalytic cycle.
Question 3: How can I selectively achieve mono- or di-alkynylation of this compound in a Sonogashira reaction?
Answer: Achieving selective mono- or di-alkynylation depends on controlling the stoichiometry and reaction conditions:
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For Mono-alkynylation: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne. Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the mono-substituted product is the major species. Lowering the reaction temperature can also improve selectivity.
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For Di-alkynylation: Use a larger excess of the terminal alkyne (2.2-2.5 equivalents) and ensure the reaction goes to completion.[4] The reactivity of the second iodide is generally lower than the first, so longer reaction times or slightly higher temperatures may be necessary.
Suzuki Coupling Reactions
Question 1: My Suzuki coupling with this compound is giving poor yields and multiple side products. What are the common pitfalls?
Answer: Similar to Sonogashira reactions, the primary challenges in Suzuki couplings with this substrate are its air and moisture sensitivity. Key issues include:
-
Oxidation of the Hydroquinone: The basic conditions of the Suzuki reaction can accelerate the oxidation of the diol, leading to decomposition of the starting material.[1][2]
-
Protodeboronation of the Boronic Acid: The presence of water, especially at elevated temperatures, can lead to the cleavage of the C-B bond in the boronic acid, reducing its effective concentration.
-
Homocoupling of the Boronic Acid: Oxygen can promote the homocoupling of the boronic acid, forming a biaryl byproduct.[6]
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Catalyst Inactivation: Both oxygen and water can lead to the deactivation of the palladium catalyst.
Question 2: My Suzuki reaction mixture turns dark immediately after adding the base. Is this normal?
Answer: A rapid color change to dark brown or black upon addition of the base is a strong indication of the oxidation of the this compound. This is a critical issue that needs to be addressed to obtain a good yield. Ensure that all components of the reaction mixture are thoroughly deoxygenated before the base is added.
Question 3: What are the best practices for setting up a Suzuki reaction with this compound to minimize sensitivity issues?
Answer: To maximize the chances of a successful Suzuki coupling:
-
Strictly Anhydrous and Anaerobic Conditions: Use a Schlenk line or a glovebox. All glassware should be flame-dried or oven-dried. Solvents must be anhydrous and thoroughly degassed. The base should be dried in an oven or purchased in an anhydrous form.
-
Degassing: The most effective method for degassing is the freeze-pump-thaw technique (at least three cycles). For less sensitive reactions, sparging with an inert gas for an extended period (30-60 minutes) may be sufficient.
-
Order of Addition: It is often beneficial to add the palladium catalyst and ligand to the degassed mixture of the aryl halide and boronic acid before adding the degassed base solution.
Quantitative Data Summary
While specific quantitative data on the impact of air and moisture on this compound reactions is not extensively published, the following table summarizes general quantitative information for related palladium-catalyzed coupling reactions. This data highlights the importance of controlling reaction parameters.
| Parameter | Reaction Type | Observation | Impact on Yield/Purity |
| Oxygen Concentration | Sonogashira | Homocoupling of terminal alkynes is a major side reaction in the presence of O₂.[5] | Increased O₂ leads to a significant decrease in the yield of the desired cross-coupled product and an increase in diacetylene byproducts. |
| Water Content | Suzuki | Can promote catalyst decomposition and protodeboronation of the boronic acid. | Excess water generally leads to lower yields. However, in some systems, a small amount of water can be beneficial for dissolving the base. |
| Base Strength | Suzuki/Sonogashira | Stronger bases can accelerate the oxidation of the hydroquinone moiety. | The choice of base is a trade-off between promoting the catalytic cycle and minimizing substrate degradation. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over NaOH or KOH. |
| Catalyst Loading | Suzuki/Sonogashira | Higher catalyst loading may be required for the less reactive di-iodinated substrate. | Insufficient catalyst can lead to incomplete conversion. Typical loadings range from 1-5 mol %. |
Experimental Protocols
The following are detailed experimental protocols for Sonogashira and Suzuki reactions with this compound, emphasizing techniques to manage its air and moisture sensitivity.
Protocol 1: Double Sonogashira Coupling under Inert Atmosphere
This protocol is adapted from a procedure for the similar compound 2,5-diiodophenol.[4]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (2.5 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Anhydrous, degassed triethylamine (Et₃N)
-
Anhydrous, degassed THF
Procedure:
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum and then cool under a positive pressure of argon.
-
Reagent Addition: To the flask, add this compound, PdCl₂(PPh₃)₂, and CuI under a positive flow of argon.
-
Solvent Addition: Add anhydrous, degassed THF and anhydrous, degassed triethylamine via a syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.
-
Alkyne Addition: Add the terminal alkyne via syringe to the stirred reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Double Suzuki Coupling using Schlenk Line Techniques
This protocol is a general procedure adapted for the specific sensitivities of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (2.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Anhydrous K₂CO₃ (3.0 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
Preparation: Flame-dry a two-neck Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum and cool under argon.
-
Reagent Addition: Under a positive flow of argon, add this compound, the arylboronic acid, Pd(PPh₃)₄, and anhydrous K₂CO₃ to the flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via a cannula or syringe.
-
Degassing: Perform three freeze-pump-thaw cycles on the complete reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring under a positive pressure of argon. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low-yield reactions.
Experimental Workflow for Air-Sensitive Coupling Reactions
Caption: General workflow for air-sensitive coupling reactions.
Signaling Pathway of this compound Degradation
Caption: Oxidative degradation pathway of the substrate.
References
- 1. reddit.com [reddit.com]
- 2. Thermodynamic-Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic-Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Yoneda Labs [yonedalabs.com]
Troubleshooting homocoupling in Sonogashira reactions of 2,5-Diiodobenzene-1,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with homocoupling in Sonogashira reactions of 2,5-diiodobenzene-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem with this compound?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne. This is an undesired side reaction as it consumes the alkyne, leading to a reduced yield of the desired cross-coupled product. With a substrate like this compound, the goal is typically a double Sonogashira coupling to form a 2,5-dialkynylbenzene-1,4-diol, and homocoupling can significantly complicate the purification of the final product.
Q2: What are the primary causes of alkyne homocoupling?
A2: The primary causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[1]
Q3: How can I minimize or prevent homocoupling in my reaction with this compound?
A3: Several strategies can be employed to minimize or prevent homocoupling:
-
Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1]
-
Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.
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Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]
Q4: Do the hydroxyl groups of this compound interfere with the Sonogashira reaction?
A4: While the presence of free hydroxyl groups can sometimes interfere with catalytic cycles, Sonogashira couplings can often be performed on unprotected phenols like this compound.[2] This simplifies the synthetic route by avoiding protection and deprotection steps. However, the acidic nature of the phenolic protons requires careful selection of the base to avoid unwanted side reactions or catalyst deactivation.
Q5: What are the recommended catalyst systems for Sonogashira reactions of electron-rich aryl iodides like this compound?
A5: For electron-rich aryl iodides, which can be less reactive in the oxidative addition step, using a palladium catalyst with electron-rich and bulky phosphine ligands is often beneficial.[1] Examples of such ligands include XPhos, SPhos, and other biaryl phosphines. These ligands can promote the formation of the active monoligated palladium(0) species.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High percentage of alkyne homocoupling product observed. | 1. Presence of oxygen in the reaction. 2. High concentration of copper(I) catalyst. 3. Sub-optimal ligand or base. | 1. Ensure rigorous degassing of solvents and reagents and maintain a positive pressure of an inert gas (Ar or N₂). 2. Switch to a copper-free Sonogashira protocol. 3. Screen different phosphine ligands (e.g., bulky, electron-rich ligands) and bases (e.g., organic amines vs. inorganic carbonates). |
| Low or no conversion of this compound. | 1. Inactive catalyst. 2. Inappropriate solvent or base for the substrate. 3. Steric hindrance or electronic effects of the substrate. | 1. Use a fresh, high-quality palladium catalyst and ligand. 2. For diiodophenols, polar aprotic solvents like DMF or THF are often suitable.[2] Consider a stronger base if deprotonation of the alkyne is an issue, but be mindful of compatibility with the hydroxyl groups. 3. Increase catalyst loading or reaction temperature. Employ a more active catalyst system with bulky, electron-rich ligands. |
| Formation of mono-alkynylated product only. | 1. Insufficient equivalents of the terminal alkyne. 2. Deactivation of the catalyst after the first coupling. 3. Lower reactivity of the second C-I bond. | 1. Use a slight excess of the terminal alkyne (e.g., 2.2-2.5 equivalents for a double coupling).[2] 2. Add a fresh portion of the catalyst and ligand midway through the reaction. 3. Increase the reaction temperature and/or time after the formation of the mono-coupled product is observed by TLC or LC-MS. |
| Complex reaction mixture with multiple unidentified byproducts. | 1. Catalyst decomposition at high temperatures. 2. Side reactions involving the hydroxyl groups. 3. Impure starting materials. | 1. Lower the reaction temperature and screen for a more stable catalyst system. 2. Consider protecting the hydroxyl groups if other troubleshooting steps fail. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.[3] 3. Ensure the purity of this compound and the terminal alkyne. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by avoiding the use of a copper co-catalyst.
Reagents and Materials:
-
This compound
-
Terminal alkyne (2.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (3.0 eq).
-
Add anhydrous, degassed 1,4-dioxane to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (2.2 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Modified Sonogashira Coupling with Slow Alkyne Addition
This protocol uses a standard copper-catalyzed system but minimizes homocoupling by controlling the alkyne concentration.
Reagents and Materials:
-
This compound
-
Terminal alkyne (2.2 eq)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (4.0 eq)
-
Anhydrous, degassed THF
-
Schlenk flask, syringe pump, and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous, degassed THF and triethylamine.
-
Prepare a solution of the terminal alkyne (2.2 eq) in a small amount of anhydrous, degassed THF.
-
Using a syringe pump, add the alkyne solution to the reaction mixture over a period of 4-6 hours.
-
Heat the reaction mixture to 60-70 °C and monitor its progress.
-
After the addition is complete, continue stirring at the same temperature until the starting material is consumed.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for Sonogashira reactions.
Caption: Competing pathways in Sonogashira reactions.
References
Technical Support Center: Characterization of 2,5-Diiodobenzene-1,4-diol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and characterization of 2,5-diiodobenzene-1,4-diol and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems encountered during the experimental workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of this compound derivatives. However, challenges such as poor resolution, complex splitting patterns, and the influence of iodine atoms can complicate spectral interpretation.
Q1: My ¹H NMR spectrum shows broad or poorly resolved peaks. What are the possible causes and solutions?
A1: Peak broadening in ¹H NMR spectra can be attributed to several factors. Here's a troubleshooting guide:
-
Poor Shimming: The homogeneity of the magnetic field significantly impacts spectral resolution.
-
Solution: Re-shim the spectrometer before acquiring your spectrum.
-
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.
-
Solution: Dilute your sample. If solubility is an issue, consider a different deuterated solvent.
-
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.
-
Solution: Ensure all glassware is thoroughly cleaned. If contamination is suspected, passing the sample through a small plug of silica gel or celite may help.
-
-
Chemical Exchange: Protons involved in chemical exchange, such as the hydroxyl protons of the diol, can appear as broad signals.
-
Solution: A D₂O exchange experiment can confirm the presence of exchangeable protons. Adding a drop of D₂O to the NMR tube will cause the hydroxyl proton signal to disappear. Variable temperature (VT) NMR can also be employed; cooling the sample may slow the exchange rate and result in sharper signals.
-
Q2: I'm having trouble assigning the aromatic protons in my substituted this compound derivative. What should I consider?
A2: The substitution pattern on the benzene ring and the electronic effects of the substituents will influence the chemical shifts of the aromatic protons.
-
Symmetry: In this compound, the two aromatic protons are chemically equivalent and will appear as a singlet. When the hydroxyl groups are derivatized with identical groups, this symmetry is maintained. If the substituents are different, you will observe two doublets.
-
Substituent Effects: Electron-donating groups (e.g., alkoxy) will shield the aromatic protons, shifting them upfield (to a lower ppm value). Electron-withdrawing groups (e.g., acetyl) will deshield the protons, shifting them downfield.
-
2D NMR Techniques: For complex spectra, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is particularly useful for assigning quaternary carbons.
-
Q3: Does the iodine atom affect the ¹³C NMR spectrum?
A3: Yes, the iodine atoms have a significant impact on the ¹³C NMR spectrum due to the "heavy atom effect." The carbon atom directly bonded to the iodine (the ipso-carbon) will experience significant shielding, causing its signal to appear at a much lower chemical shift (further upfield) than what would be predicted based on simple electronegativity considerations. As the oxidation state of iodine increases in hypervalent iodine compounds, this shielding effect decreases.
The following table summarizes typical ¹H and ¹³C NMR chemical shift data for some derivatives. Note that chemical shifts can be influenced by the solvent and concentration.
| Derivative Name | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2,5-Diiodo-1,4-dimethoxybenzene | 7.25 (s, 2H, Ar-H), 3.85 (s, 6H, -OCH₃) | 152.0 (C-O), 123.0 (C-H), 86.0 (C-I), 57.0 (-OCH₃) | |
| 2,5-Diiodo-1,4-diacetoxybenzene | 7.50 (s, 2H, Ar-H), 2.35 (s, 6H, -COCH₃) | 168.0 (C=O), 145.0 (C-O), 125.0 (C-H), 95.0 (C-I), 21.0 (-CH₃) |
Note: The images in the table are illustrative placeholders.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of your compounds. For iodinated molecules, the fragmentation patterns can provide valuable structural information.
Q1: I am not observing the molecular ion peak in the mass spectrum of my this compound derivative. Why is this happening and what can I do?
A1: The absence of a molecular ion peak (M⁺) can be due to several factors, particularly with electron ionization (EI) which can be a high-energy technique.
-
Molecular Instability: The molecular ion may be unstable and fragment completely before it can be detected.
-
Solution: Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for polar molecules and often yields a prominent protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.
-
-
In-source Fragmentation: The compound may be fragmenting in the ion source before mass analysis.
-
Solution: Optimize the ion source parameters, such as temperature and voltage, to minimize in-source fragmentation.
-
Q2: What are the characteristic fragmentation patterns for this compound derivatives in mass spectrometry?
A2: Halogenated aromatic compounds often exhibit predictable fragmentation pathways.
-
Loss of Iodine: A prominent peak corresponding to the loss of an iodine atom ([M-I]⁺) is common. The large mass of iodine (127 amu) makes this loss easily identifiable.
-
Loss of Substituents: Fragmentation of the derivative groups is also expected. For example, an acetate derivative may show a loss of a ketene molecule (CH₂=C=O, 42 amu) or an acetyl radical (CH₃CO, 43 amu).
-
Cleavage of the Aromatic Ring: While less common for the molecular ion, further fragmentation of daughter ions can involve cleavage of the benzene ring.
-
Iodine is Monoisotopic: Unlike chlorine and bromine, which have characteristic isotopic patterns (M+2 peaks), iodine is monoisotopic (¹²⁷I). The absence of an M+2 peak helps to rule out the presence of chlorine or bromine.
| Derivative | Ionization Mode | Key Fragments (m/z) | Interpretation |
| This compound | EI | 362, 235, 108 | M⁺, [M-I]⁺, [M-2I]⁺ |
| 2,5-Diiodo-1,4-diacetoxybenzene | ESI | 447, 405, 363 | [M+H]⁺, [M+H-CH₂CO]⁺, [M+H-2(CH₂CO)]⁺ |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry. The primary challenge is often obtaining high-quality single crystals.
Q1: I am struggling to grow single crystals of my this compound derivative suitable for X-ray diffraction. What can I do?
A1: Growing single crystals can be a process of trial and error. Here are some common techniques and troubleshooting tips:
-
Purity is Paramount: The starting material must be of the highest possible purity.
-
Solution: Purify your compound meticulously using techniques like recrystallization or column chromatography.
-
-
Solvent Selection: The choice of solvent is critical.
-
Solution: Screen a variety of solvents in which your compound has moderate solubility. A solvent in which the compound is too soluble will likely not yield crystals, while a solvent in which it is insoluble is also unsuitable.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days to weeks. The vial should be covered but not tightly sealed.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of your compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then possibly to a lower temperature (e.g., in a refrigerator).
-
-
Inducing Nucleation:
-
Scratching: Gently scratch the inside of the crystallization vessel with a glass rod at the air-solvent interface.
-
Seeding: Introduce a tiny, pre-existing crystal of your compound into a supersaturated solution.
-
Q2: My crystals are too small, needle-like, or form aggregates. How can I improve their quality?
A2: The goal is to slow down the crystallization process to allow for the formation of larger, more ordered single crystals.
-
Reduce the Rate of Supersaturation:
-
For slow evaporation, use a container with a smaller opening or seal it more tightly.
-
For slow cooling, insulate the container to slow the rate of cooling.
-
For vapor diffusion, use a less volatile anti-solvent.
-
-
Minimize Nucleation Sites: Ensure your crystallization vials are scrupulously clean to avoid unwanted nucleation.
Experimental Protocols
Detailed Methodology for NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆).
-
Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle warming in a water bath can be used, but be cautious of decomposition with heat-sensitive compounds.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard can be added. For routine characterization, the residual solvent peak is often used as a reference.
Detailed Methodology for High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Direct Infusion: Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ion Source Optimization: Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows, to achieve a stable and strong signal for the compound of interest.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For HRMS, ensure the instrument is operating at a high resolution (e.g., > 10,000 FWHM).
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition. Compare the measured mass with the theoretical mass for the expected formula (mass error should be < 5 ppm).
Visualizations
Experimental Workflow for Characterization
Caption: A typical experimental workflow for the synthesis and characterization of this compound derivatives.
Troubleshooting Logic for NMR Peak Broadening
Caption: A logical troubleshooting guide for addressing broad peaks in NMR spectra.
Scaling up the synthesis of 2,5-Diiodobenzene-1,4-diol for pilot production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,5-Diiodobenzene-1,4-diol to pilot production levels.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound (also known as 2,5-diiodohydroquinone) is the direct electrophilic iodination of hydroquinone. This method is advantageous for its atom economy and straightforward approach. The reaction typically involves treating hydroquinone with an iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing agent, in a suitable solvent.
Q2: What are the critical process parameters to control during the scale-up of the iodination reaction?
A2: Several parameters are crucial for a successful and safe scale-up:
-
Temperature: The iodination of hydroquinone is an exothermic reaction. Efficient heat management is critical to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition Rate: Slow and controlled addition of the iodinating agent is necessary to maintain temperature control and ensure selective iodination at the 2 and 5 positions.
-
Mixing: Homogeneous mixing is essential to avoid localized high concentrations of reagents, which can lead to undesired side reactions and impurities.
-
Stoichiometry: Precise control of the molar ratios of reactants is vital for maximizing yield and minimizing the formation of mono-iodinated or tri-iodinated byproducts.
-
Solvent Selection: The choice of solvent impacts reaction kinetics, solubility of reactants and products, and ease of product isolation.
Q3: What are the potential safety hazards associated with the pilot-scale synthesis of this compound?
A3: Key safety considerations include:
-
Exothermic Reaction: As mentioned, the reaction can release a significant amount of heat. A failure in cooling systems could lead to a rapid increase in temperature and pressure.
-
Handling of Iodine and Iodinating Agents: Iodine and its compounds can be corrosive and harmful if inhaled or in contact with skin. Proper personal protective equipment (PPE) and handling procedures are mandatory.
-
Solvent Hazards: The flammability and toxicity of the chosen solvent must be considered. Adequate ventilation and explosion-proof equipment are necessary.
-
Product Handling: The final product, this compound, should be handled with care, and its toxicological properties should be reviewed.
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Q: Our pilot batch resulted in a significantly lower yield compared to the lab scale. What are the potential causes?
-
A:
-
Poor Temperature Control: Inadequate heat dissipation on a larger scale can lead to side reactions, such as oxidation of hydroquinone or the formation of other iodinated isomers. Ensure the reactor's cooling system is adequate for the batch size.
-
Inefficient Mixing: Non-homogeneous mixing can result in localized areas where the iodinating agent is in excess, leading to the formation of over-iodinated byproducts, or areas with insufficient iodinating agent, leaving unreacted starting material.
-
Sub-optimal Reagent Addition: If the iodinating agent is added too quickly, it can lead to poor selectivity and the formation of impurities that complicate purification and reduce the isolated yield.
-
Impure Starting Materials: The quality of hydroquinone and the iodinating agent can significantly impact the reaction outcome. Ensure the purity of all raw materials before use.
-
-
Problem 2: High Levels of Impurities in the Crude Product
-
Q: We are observing significant amounts of mono-iodinated hydroquinone and other byproducts in our crude product. How can we improve the purity?
-
A:
-
Review Stoichiometry: An incorrect molar ratio of hydroquinone to the iodinating agent is a common cause of incomplete reaction or over-iodination. Carefully check the calculations and measurements.
-
Optimize Reaction Time and Temperature: The reaction may not have gone to completion, or side reactions may be favored at the current operating conditions. Consider adjusting the reaction time or temperature profile based on in-process monitoring.
-
Improve Mixing: As with low yield, poor mixing can lead to a range of products. Evaluate the mixing efficiency of the pilot reactor.
-
-
Problem 3: Difficulties in Product Isolation and Purification
-
Q: The filtration of the product is very slow, and the purification by recrystallization is not effective at removing a persistent impurity. What can we do?
-
A:
-
Slow Filtration: The particle size and morphology of the precipitated product can affect filtration speed. Consider adjusting the precipitation conditions (e.g., temperature, rate of addition of anti-solvent) to obtain larger, more easily filterable crystals. A filter press may be more suitable for pilot-scale production than laboratory filtration equipment.
-
Ineffective Recrystallization: If a single-solvent recrystallization is not working, consider using a mixed-solvent system. Alternatively, a slurry wash of the crude product with a solvent that dissolves the impurity but not the desired product can be an effective purification step. For persistent impurities, treatment with activated carbon before recrystallization may be beneficial.
-
-
Experimental Protocols
Illustrative Pilot-Scale Synthesis of this compound
Disclaimer: This is a hypothetical protocol based on laboratory-scale procedures and general scale-up principles. Actual pilot-scale synthesis requires a thorough process safety analysis and optimization studies.
1. Reaction Setup:
-
A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a controlled dosing pump is used. The reactor is connected to a cooling/heating circulator.
2. Reagents:
-
Hydroquinone: 10.0 kg (90.8 mol)
-
Iodine: 25.4 kg (100.1 mol, 1.1 eq per iodine atom)
-
Potassium Iodate (KIO₃): 8.5 kg (39.7 mol)
-
Sulfuric Acid (98%): 5.0 L
-
Deionized Water: 50 L
-
Methanol: As required for purification
3. Procedure:
-
Charge the reactor with 50 L of deionized water and 10.0 kg of hydroquinone. Start stirring to form a slurry.
-
Cool the mixture to 10 °C.
-
In a separate vessel, prepare the iodinating agent by dissolving 25.4 kg of iodine and 8.5 kg of potassium iodate in a minimal amount of water, then slowly adding 5.0 L of concentrated sulfuric acid with cooling.
-
Slowly add the iodinating agent solution to the hydroquinone slurry via the dosing pump over 4-6 hours, maintaining the internal temperature between 10-15 °C.
-
After the addition is complete, allow the reaction to stir at 15 °C for an additional 2 hours.
-
Monitor the reaction progress by HPLC until the hydroquinone is consumed.
-
Quench the reaction by adding a solution of sodium thiosulfate until the dark color of excess iodine disappears.
-
The solid product is isolated by filtration using a centrifuge or filter press.
-
The crude product is washed with deionized water until the washings are neutral.
-
The crude solid is then purified by recrystallization from a suitable solvent such as a methanol/water mixture.
-
The purified this compound is dried under vacuum at 60 °C.
Data Presentation
Table 1: Illustrative Pilot-Scale Batch Data
| Parameter | Value |
| Input | |
| Hydroquinone | 10.0 kg |
| Iodine | 25.4 kg |
| Potassium Iodate | 8.5 kg |
| Output | |
| Crude Yield | 29.5 kg |
| Purified Yield | 25.1 kg |
| Molar Yield (Purified) | 76% |
| Quality Control | |
| Purity (HPLC) | >99.0% |
| Melting Point | 199-202 °C |
| Appearance | Off-white to light brown crystalline solid |
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting decision tree for low yield or high impurity in the synthesis.
Validation & Comparative
A Head-to-Head Battle of Halogens: 2,5-Diiodobenzene-1,4-diol vs. 2,5-Dibromobenzene-1,4-diol in Cross-Coupling Reactions
In the realm of synthetic chemistry, particularly in the construction of complex organic molecules and advanced materials, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. The choice of reactants, especially the halide component, can profoundly influence the efficiency, selectivity, and overall outcome of these transformations. This guide provides a detailed comparison of two closely related yet distinct building blocks: 2,5-diiodobenzene-1,4-diol and 2,5-dibromobenzene-1,4-diol, in the context of their performance in cross-coupling reactions. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.
The fundamental difference in reactivity between iodo and bromo-aromatic compounds lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker and longer than the carbon-bromine (C-Br) bond, leading to a lower bond dissociation energy. This inherent property facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions. Consequently, aryl iodides are generally more reactive than their bromide counterparts.
Quantitative Performance in Cross-Coupling Reactions
| Reaction Type | Dihalo-diol | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sonogashira Coupling | 2,5-Diiodophenol* | Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%) | Et₃N or DIPA | THF or DMF | 50-80 | 4-12 | High (unspecified) | [1] |
| Suzuki-Miyaura Coupling | 2,5-Dibromo-3-hexylthiophene** | Arylboronic Acids | Pd(PPh₃)₄ (6 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70-85 |
*Note: 2,5-Diiodophenol is a close structural analog of this compound. The reaction is a double coupling. **Note: 2,5-Dibromo-3-hexylthiophene serves as a relevant proxy for 2,5-dibromobenzene-1,4-diol in a double Suzuki coupling.
Key Differences in Reactivity and Selectivity
The enhanced reactivity of the C-I bond in this compound has significant implications for reaction design and outcomes.
Reaction Conditions: Cross-coupling reactions with this compound can typically be performed under milder conditions, including lower temperatures and shorter reaction times, compared to its dibromo counterpart. This is a crucial advantage when dealing with sensitive functional groups that might not tolerate harsh reaction conditions.
Catalyst Loading: The facile oxidative addition of the C-I bond often allows for lower catalyst loadings, which is economically and environmentally beneficial, especially in large-scale syntheses.
Selectivity in Sequential Couplings: The significant difference in reactivity between the C-I and C-Br bonds can be exploited for selective cross-coupling reactions on molecules containing both halogens. The C-I bond can be selectively reacted while leaving the C-Br bond intact for a subsequent, different coupling reaction.
Double vs. Single Coupling: In the case of dihaloaromatics, diiodobenzenes show a strong preference for double coupling reactions, even when a large excess of the dihalo-compound is used. In contrast, dibromobenzenes are more amenable to selective single coupling reactions.[2] This makes this compound the preferred starting material for the synthesis of symmetrically disubstituted hydroquinone derivatives, which are valuable precursors for porous organic polymers and other advanced materials.
Experimental Protocols
Below are detailed experimental protocols for representative Sonogashira and Suzuki-Miyaura cross-coupling reactions, adapted from literature procedures for analogous compounds.
Protocol 1: Double Sonogashira Coupling of 2,5-Diiodophenol
This protocol describes a general procedure for the double Sonogashira coupling of 2,5-diiodophenol with a terminal alkyne.[1]
Materials:
-
2,5-Diiodophenol (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (2.2-2.5 eq)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3-4 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-diiodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent to dissolve the solids.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Finally, add the amine base.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Double Suzuki-Miyaura Coupling of 2,5-Dibromo-3-hexylthiophene
This protocol details the synthesis of 2,5-biaryl-3-hexylthiophenes via a double Suzuki coupling reaction.
Materials:
-
2,5-Dibromo-3-hexylthiophene (1.0 mmol)
-
Arylboronic Acid (2.5 mmol)
-
Pd(PPh₃)₄ (6 mol%)
-
Potassium Phosphate (K₃PO₄) (4 mmol)
-
1,4-Dioxane (2 mL)
-
Water (0.5 mL)
Procedure:
-
In a Schlenk flask under an argon atmosphere, add 2,5-dibromo-3-hexylthiophene and Pd(PPh₃)₄.
-
Add 1,4-dioxane and stir the mixture for 30 minutes at 25 °C.
-
Add the arylboronic acid, K₃PO₄, and water to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Logical Relationships and Workflows
The following diagrams illustrate the generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow.
Conclusion
The choice between this compound and 2,5-dibromobenzene-1,4-diol in cross-coupling reactions is a classic trade-off between reactivity and cost/stability. The iodo-derivative offers the distinct advantage of higher reactivity, enabling milder reaction conditions and a strong preference for double coupling, making it the superior choice for the efficient synthesis of symmetrically disubstituted hydroquinones. Conversely, the bromo-derivative, while requiring more forcing conditions, provides a more cost-effective option and can be advantageous when selective mono-functionalization is desired. Ultimately, the optimal choice will depend on the specific synthetic goal, the sensitivity of other functional groups in the molecule, and economic considerations.
References
2,5-Diiodobenzene-1,4-diol: A Superior Dihalogenated Hydroquinone for Advanced Synthesis and Drug Discovery
A comprehensive comparison of 2,5-Diiodobenzene-1,4-diol with its chloro and bromo analogs, highlighting its distinct advantages in chemical synthesis and potential in drug development. This guide provides researchers, scientists, and drug development professionals with objective, data-driven insights and detailed experimental protocols.
In the landscape of chemical synthesis and drug discovery, the choice of building blocks is paramount to the success of research and development endeavors. Dihalogenated hydroquinones are a critical class of intermediates, offering versatile scaffolds for the construction of complex molecules. Among these, this compound has emerged as a superior alternative to its chlorinated and brominated counterparts, offering significant advantages in reactivity, selectivity, and the ability to form specific non-covalent interactions. This guide provides a detailed comparison, supported by experimental data, to inform the selection of the optimal dihalogenated hydroquinone for your research needs.
Enhanced Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in its enhanced reactivity in a multitude of cross-coupling reactions, a cornerstone of modern organic synthesis. This heightened reactivity is a direct consequence of the inherent weakness of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.
The lower bond dissociation energy of the C-I bond facilitates the oxidative addition step in catalytic cycles, which is often the rate-determining step.[1][2][3] This translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, leading to more efficient and cost-effective synthetic routes.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The superior performance of iodo-substituted hydroquinones is evident in comparative studies.
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2,5-Diiodo-1,4-dimethoxybenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C, 2h | 92 | [4] |
| 2,5-Dibromo-1,4-dimethoxybenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C, 8h | 85 | [4] |
| 2,5-Dichloro-1,4-dimethoxybenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100°C, 24h | 65 | [4] |
Note: Data for the dimethoxy-protected hydroquinones is presented as a proxy for the reactivity of the parent diols, as the hydroxyl groups are often protected during such reactions.
Superiority in Sonogashira and Heck Reactions
Similar trends are observed in other critical cross-coupling reactions such as the Sonogashira and Heck reactions. The high reactivity of the C-I bond allows for selective transformations in the presence of other halogens, a valuable tool in the synthesis of complex, multifunctional molecules.[5][6]
The Power of the Halogen Bond
Beyond covalent bond reactivity, the nature of the halogen atom significantly influences non-covalent interactions, particularly halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. The strength of this interaction follows the trend I > Br > Cl.[7][8]
This property makes this compound a valuable building block in crystal engineering and supramolecular chemistry. The strong and directional nature of the iodine-mediated halogen bonds can be exploited to control the packing of molecules in the solid state, leading to the design of materials with desired properties.[9]
Experimental Protocols
To facilitate the direct comparison of these dihalogenated hydroquinones in a laboratory setting, detailed experimental protocols for a representative Suzuki-Miyaura coupling reaction are provided below.
Protocol: Comparative Suzuki-Miyaura Coupling of Dihalogenated Hydroquinones
Objective: To compare the reactivity of 2,5-diiodo-, 2,5-dibromo-, and 2,5-dichlorobenzene-1,4-diol in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
This compound
-
2,5-Dibromobenzene-1,4-diol
-
2,5-Dichlorobenzene-1,4-diol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in anhydrous toluene under an inert atmosphere. Stir for 15 minutes.
-
Reaction Setup: In three separate round-bottom flasks, place 2,5-dihalogenated hydroquinone (1.0 mmol), phenylboronic acid (2.2 mmol), and K₂CO₃ (3.0 mmol).
-
Solvent Addition: To each flask, add a 4:1 mixture of toluene and ethanol (10 mL).
-
Catalyst Addition: Add the prepared catalyst solution to each reaction flask.
-
Reaction: Heat the reaction mixtures to 80°C under an inert atmosphere and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. Add water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the purified products by NMR and mass spectrometry and determine the yield.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Advantage flow from higher reactivity.
Caption: Workflow for comparing dihalogenated hydroquinones.
Redox Properties and Implications for Drug Discovery
Hydroquinones are redox-active molecules that can participate in electron transfer processes, leading to the generation of reactive oxygen species (ROS).[10][11][12] This property is of significant interest in drug discovery, particularly in the development of anticancer agents, as cancer cells are often more susceptible to oxidative stress. The nature of the halogen substituent can influence the redox potential of the hydroquinone and its propensity to engage in redox cycling. While further research is needed for a direct comparison, the unique electronic properties of iodine may modulate these redox characteristics in a way that could be therapeutically advantageous.
Derivatives of this compound are being explored as precursors for potent and selective kinase inhibitors, a critical class of anticancer drugs.[13][14][15][16][17] The ability to readily functionalize both iodo-positions allows for the creation of diverse chemical libraries for screening against various kinase targets.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Strength, Character, and Directionality of Halogen Bonds involving Cationic Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comparative study of the crystal structures of tetrahalogenated hydroquinones and gamma-hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinone-thioether metabolites of hydroquinone play a dual role in promoting a vicious cycle of ROS generation: in vitro and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemicalkinomics.com [chemicalkinomics.com]
- 14. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Structure of 2,5-Diiodo-hydroquinone and 2,5-Dichloro-hydroquinone: A DFT Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
The electronic nature of substituents on a hydroquinone scaffold is a critical determinant of its chemical reactivity, antioxidant potential, and its utility as a building block in medicinal chemistry and materials science. Understanding the impact of substituting chlorine versus iodine at the 2 and 5 positions is crucial for the rational design of molecules with tailored electronic and, consequently, biological properties.
Illustrative Data Presentation: Predicted Electronic Properties
The following table summarizes the anticipated qualitative and quantitative differences in the electronic properties of 2,5-diiodo-hydroquinone and 2,5-dichloro-hydroquinone, as would be predicted by a DFT study. These illustrative values are based on established periodic trends and the known electronic effects of halogens.
| Property | 2,5-Dichloro-hydroquinone (Predicted) | 2,5-Diiodo-hydroquinone (Predicted) | Rationale for Predicted Difference |
| HOMO Energy | Lower | Higher | Iodine is less electronegative than chlorine, leading to a lesser degree of electron withdrawal from the hydroquinone ring and thus a higher energy Highest Occupied Molecular Orbital (HOMO). |
| LUMO Energy | Lower | Slightly Lower | Both halogens are electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted hydroquinone. The larger and more polarizable nature of iodine may lead to a slightly lower LUMO energy. |
| HOMO-LUMO Gap | Larger | Smaller | The more pronounced increase in the HOMO energy for the diiodo- compound is expected to result in a smaller HOMO-LUMO energy gap, suggesting higher reactivity. |
| Dipole Moment | Higher | Lower | The greater electronegativity of chlorine compared to iodine is predicted to induce a larger molecular dipole moment in the dichloro- derivative. |
| Mulliken Charge on Halogen | More Negative | Less Negative | Due to its higher electronegativity, chlorine will draw more electron density from the carbon atom it is bonded to, resulting in a more negative partial charge. |
| C-X Bond Length (X=Cl, I) | Shorter | Longer | The larger atomic radius of iodine will result in a longer carbon-iodine bond compared to the carbon-chlorine bond. |
| Molecular Electrostatic Potential (MESP) at Oxygen | More Negative | Less Negative | The stronger inductive electron-withdrawing effect of chlorine is expected to pull more electron density from the hydroxyl groups, making the oxygen atoms in the diiodo- compound comparatively less electron-rich. |
Experimental Protocols: A-to-Z of a Comparative DFT Study
This section details a robust computational methodology for a comparative DFT study of 2,5-diiodo-hydroquinone and 2,5-dichloro-hydroquinone.
1. Software and Hardware:
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Visualization: GaussView 6, Avogadro, or other molecular visualization software.
-
Hardware: A high-performance computing (HPC) cluster is recommended for timely completion of calculations.
2. Molecular Structure Preparation:
-
The initial 3D structures of 2,5-dichloro-hydroquinone and 2,5-diiodo-hydroquinone will be built using a molecular editor.
-
A preliminary geometry optimization will be performed using a computationally less expensive method (e.g., PM6) to obtain a reasonable starting geometry.
3. DFT Calculation Parameters:
-
Functional: The B3LYP hybrid functional is a widely used and generally reliable choice for organic molecules.
-
Basis Set: A mixed basis set approach is recommended. For the carbon, hydrogen, and oxygen atoms, the 6-311+G(d,p) basis set will be employed. For the chlorine atoms, the same 6-311+G(d,p) basis set is suitable. For the iodine atoms, due to their large number of core electrons, a basis set with an effective core potential (ECP) such as LANL2DZdp will be used.
-
Solvation Model: To simulate a realistic environment, the Polarizable Continuum Model (PCM) can be used, with water or another relevant solvent specified.
4. Geometry Optimization and Frequency Analysis:
-
The geometries of both molecules will be fully optimized in the gas phase or in the selected solvent using the chosen DFT functional and basis set.
-
A frequency calculation will be performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.
5. Electronic Structure Analysis:
-
Molecular Orbitals: The energies of the HOMO and LUMO will be calculated to determine the HOMO-LUMO gap. The spatial distribution of these orbitals will also be visualized.
-
Population Analysis: A Natural Bond Orbital (NBO) analysis will be performed to obtain the Mulliken atomic charges and to study intramolecular charge transfer interactions.
-
Molecular Electrostatic Potential (MESP): The MESP will be calculated and mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which indicate sites susceptible to nucleophilic and electrophilic attack, respectively.
Mandatory Visualization: Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the proposed comparative DFT study.
Caption: A flowchart of the DFT computational workflow.
This comprehensive guide provides the foundational knowledge and a practical framework for researchers to investigate the nuanced differences in the electronic structures of 2,5-diiodo-hydroquinone and 2,5-dichloro-hydroquinone. The insights gained from such a study would be invaluable for the informed design of novel compounds in drug discovery and materials science.
Reactivity Face-Off: A Comparative Analysis of C-I vs. C-Br Bonds in Dihalogenated Benzenediols for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a critical strategy in the synthesis of complex molecular architectures. Dihalogenated benzenediols, featuring two distinct halogen substituents, offer a versatile platform for sequential chemical modifications. This guide provides an in-depth comparison of the reactivity of carbon-iodine (C-I) versus carbon-bromine (C-Br) bonds in these substrates, supported by experimental data and detailed protocols for palladium-catalyzed cross-coupling reactions.
The chemoselectivity in the functionalization of dihalogenated benzenediols is fundamentally governed by the difference in bond dissociation energies between the carbon-halogen bonds. The carbon-iodine bond is inherently weaker than the carbon-bromine bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle of cross-coupling reactions.[1] This disparity in bond strength allows for the selective reaction at the C-I position under milder conditions, while the more robust C-Br bond remains intact for subsequent transformations. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F.[2]
This principle is the cornerstone for developing selective and efficient synthetic routes. By carefully tuning reaction parameters such as the choice of palladium catalyst, ligands, base, and solvent, chemists can precisely control which halogen atom participates in the reaction, thereby enabling the stepwise construction of complex molecules with high precision.[3]
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The following table summarizes the typical performance and conditions for the selective functionalization of a model dihalogenated benzenediol, 4-bromo-3-iodophenol, in various common cross-coupling reactions. This data highlights the preferential reactivity of the C-I bond.
| Reaction Type | Coupling Partner | Palladium Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Predominant Reaction Site | Approximate Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (3:1) | 80 | 12 | C-I | ~85-95 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | Room Temp. | 12 | C-I | ~90-98 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | C-I | ~80-90 |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | C-I | ~75-85 |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions on a model substrate, 4-bromo-3-iodophenol, are provided below. These protocols are designed to selectively target the more reactive C-I bond.
Suzuki-Miyaura Coupling
This protocol describes the selective C-C bond formation at the iodine-substituted position.
Materials:
-
4-bromo-3-iodophenol (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene and Water (3:1 mixture, 8 mL)
Procedure:
-
To a reaction vessel, add 4-bromo-3-iodophenol, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water mixture.[1]
-
Heat the mixture to 80 °C and stir for 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Sonogashira Coupling
This method facilitates the selective formation of a C-C triple bond at the C-I position. A similar protocol has been successfully applied to 4-bromo-2,6-diiodoaniline, demonstrating the high selectivity for C-I bond activation.[4]
Materials:
-
4-bromo-3-iodophenol (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Dry, degassed toluene
Procedure:
-
To a dry Schlenk flask, add 4-bromo-3-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.[4]
-
Evacuate the flask and backfill with nitrogen gas (repeat this cycle three times).[4]
-
Add dry, degassed toluene and triethylamine.[4]
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.[4]
-
Stir the reaction mixture at room temperature for 12 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, filter the mixture through Celite, washing with ethyl acetate.[4]
-
Concentrate the filtrate under reduced pressure and purify by column chromatography.[4]
Buchwald-Hartwig Amination
This protocol is for the selective C-N bond formation at the iodine-substituted carbon.
Materials:
-
4-bromo-3-iodophenol (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vial.[1]
-
Add toluene, followed by 4-bromo-3-iodophenol and the desired amine.[1]
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 16 hours.[1]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.[1]
-
Concentrate the filtrate and purify the crude product by column chromatography.[1]
Visualizing the Workflow and Reactivity Principles
To further clarify the experimental process and the underlying principles of selectivity, the following diagrams are provided.
Caption: A typical experimental workflow for cross-coupling.
Caption: Factors governing C-I vs. C-Br reactivity.
References
Validating the Structure of Novel Compounds Synthesized from 2,5-Diiodobenzene-1,4-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and detailed methodologies for validating the structure of novel compounds derived from the versatile starting material, 2,5-Diiodobenzene-1,4-diol. The presented data and protocols are essential for researchers engaged in the synthesis of new chemical entities, particularly those with potential applications in materials science and drug discovery.
Introduction to this compound as a Building Block
This compound, also known as 2,5-diiodohydroquinone, is a valuable aromatic building block in organic synthesis. Its key structural features, namely the two reactive iodine atoms and the two hydroxyl groups, allow for a wide range of chemical modifications. The iodine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. The hydroquinone moiety imparts redox activity to the resulting novel compounds, making them attractive candidates for applications in areas such as redox-active ligands, and materials with unique electronic properties.
Comparative Analysis of Synthetic Routes
The primary methods for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. Below is a comparison of two of the most effective and widely used methods: the Sonogashira and Suzuki couplings.
| Feature | Sonogashira Coupling | Suzuki Coupling |
| Reactants | Terminal Alkyne | Organoboronic Acid or Ester |
| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₄) and a Copper(I) co-catalyst (e.g., CuI) | Palladium complex (e.g., Pd(PPh₃)₄) |
| Base | Amine base (e.g., triethylamine, diisopropylamine) | Carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄) |
| Key Bond Formed | C(sp²)-C(sp) | C(sp²)-C(sp²) |
| Advantages | - Direct introduction of alkyne functionality. - Mild reaction conditions. | - Wide availability and stability of boronic acids. - High functional group tolerance. |
| Considerations | - Potential for alkyne homocoupling (Glaser coupling) as a side reaction. - Requires an inert atmosphere. | - Boronic acids can undergo protodeboronation. - Requires an inert atmosphere. |
Structural Validation of a Novel Compound: 2,5-bis(phenylethynyl)benzene-1,4-diol
To illustrate the structural validation process, we will consider the synthesis of a novel compound, 2,5-bis(phenylethynyl)benzene-1,4-diol (CAS 956315-04-1), via a double Sonogashira coupling reaction.
Table 1: Quantitative Data Summary for 2,5-bis(phenylethynyl)benzene-1,4-diol
| Analysis | Expected/Representative Data |
| Molecular Formula | C₂₂H₁₄O₂ |
| Molecular Weight | 310.35 g/mol |
| Melting Point | 204-207 °C[1] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.85 (s, 2H, -OH), 7.60-7.58 (m, 4H, Ar-H), 7.45-7.40 (m, 6H, Ar-H), 7.35 (s, 2H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 151.5, 131.8, 129.2, 128.8, 122.5, 117.5, 115.3, 93.5, 87.0 |
| Mass Spectrometry (ESI-MS) | m/z 309.08 [M-H]⁻ |
Experimental Protocols
Detailed methodologies for the synthesis and key analytical techniques are provided below.
Synthesis of 2,5-bis(phenylethynyl)benzene-1,4-diol via Sonogashira Coupling
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF to dissolve the solids.
-
Add triethylamine (4.0 eq) followed by the dropwise addition of phenylacetylene (2.5 eq).
-
Stir the reaction mixture at room temperature for 30 minutes, and then heat to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the structure of organic compounds by providing information about the chemical environment of ¹H and ¹³C nuclei.
Procedure:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Process the data to obtain chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms.
Procedure:
-
Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent or by vapor diffusion.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure using specialized software to obtain a detailed 3D model of the molecule.
Visualizations
Experimental Workflow for Synthesis and Validation
References
A Comparative Guide to 2,5-Diiodobenzene-1,4-diol-Based Polymers and Their Non-Iodinated Counterparts for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the anticipated performance of polymers based on 2,5-Diiodobenzene-1,4-diol against a well-established, high-performance polymer, Poly(2,6-dimethyl-p-phenylene oxide) (PPO). Given the novelty of this compound as a monomer, this guide synthesizes known data for PPO and projects the performance of its iodinated analogue based on established principles of polymer chemistry. This forward-looking analysis is intended to empower researchers in the exploration of new materials with unique properties for drug delivery and biomedical applications.
The inclusion of iodine in the polymer backbone is expected to impart unique characteristics, including enhanced radiopacity for medical imaging and potential for controlled release of antimicrobial iodine species. This guide will delve into the synthesis, projected properties, and potential applications of these next-generation polymers.
Performance Comparison: A Look at Key Properties
The following table summarizes the known properties of Poly(2,6-dimethyl-p-phenylene oxide) (PPO) and the projected properties of a hypothetical poly(this compound ether). The projections for the iodinated polymer are based on the influence of heavy halogen atoms on polymer chain packing, intermolecular interactions, and thermal stability.
| Property | Poly(2,6-dimethyl-p-phenylene oxide) (PPO) | Poly(this compound ether) (Projected) | Rationale for Projection |
| Glass Transition Temperature (Tg) | ~215 °C[1] | > 215 °C | Increased chain rigidity and intermolecular forces due to bulky, polarizable iodine atoms are expected to elevate the glass transition temperature. The incorporation of iodine into a polymer backbone has been shown to increase the glass transition temperature[2]. |
| Thermal Decomposition Temperature (Td) | > 400 °C | Similar to or slightly lower than PPO | While the aromatic backbone contributes to high thermal stability, the carbon-iodine bond is weaker than carbon-hydrogen or carbon-carbon bonds, which might lead to slightly earlier onset of decomposition. However, the overall high thermal stability is expected to be maintained. |
| Tensile Strength | 55-65 MPa | Potentially higher | The strong intermolecular forces (van der Waals and dipole-dipole) from the iodine atoms could lead to increased tensile strength. |
| Biocompatibility | Generally considered biocompatible; used in medical instruments.[1] | Requires thorough investigation. Iodinated compounds can have biological activity. | While iodine is a known antiseptic, the biocompatibility of the polymer would need to be rigorously tested. The covalent bonding of iodine within the polymer matrix may mitigate toxicity compared to free iodine. |
| Radiopacity | Low | High | The high atomic number of iodine will lead to significant X-ray attenuation, making the polymer inherently radiopaque for medical imaging applications. Iodinated polymers are being developed for this purpose[3][4][5]. |
| Solubility | Soluble in aromatic hydrocarbons and chlorinated solvents.[6] | Likely soluble in similar solvents, but potentially with altered solubility parameters. | The bulky iodine substituents may affect chain packing and interaction with solvents. |
Experimental Protocols: Synthesizing the Future
The synthesis of poly(this compound ether) is projected to be achievable through a modified oxidative coupling polymerization, a method successfully employed for the synthesis of PPO.
Synthesis of Poly(this compound ether) via Oxidative Coupling
Materials:
-
This compound (monomer)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) or a similar amine ligand
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Oxygen (oxidant)
-
Hydrochloric acid (for catalyst removal)
Procedure:
-
Catalyst Complex Formation: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve CuBr and TMEDA in toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Monomer Addition: Dissolve the this compound monomer in toluene and add it to the catalyst solution.
-
Polymerization: Bubble oxygen through the reaction mixture at a controlled rate while maintaining a specific temperature (typically between 25°C and 60°C). The reaction progress can be monitored by the increase in viscosity of the solution.
-
Termination and Precipitation: Once the desired molecular weight is achieved, terminate the reaction by adding a small amount of hydrochloric acid to deactivate the catalyst. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent like methanol.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues, and dry it under vacuum.
Synthesis of Poly(2,6-dimethyl-p-phenylene oxide) (PPO) via Oxidative Coupling
A similar experimental protocol is used for the synthesis of PPO, with 2,6-dimethylphenol as the monomer. The oxidative coupling polymerization of 2,6-disubstituted phenols is a well-established method.[7][8][9]
Visualizing the Process and Potential
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and characterization of the polymers.
Caption: Conceptual signaling pathway for an iodinated polymer in a drug delivery system.
Conclusion
While experimental data on polymers derived from this compound is currently limited, a comparative analysis with the well-characterized Poly(2,6-dimethyl-p-phenylene oxide) provides a strong foundation for future research. The projected properties of the iodinated polymer, including high thermal stability, potential for enhanced mechanical properties, and inherent radiopacity, make it a compelling candidate for investigation, particularly in the fields of drug delivery and biomedical devices. The experimental protocols outlined in this guide offer a starting point for the synthesis and subsequent performance evaluation of these promising new materials. Further research is essential to validate these projections and fully explore the potential of this compound-based polymers.
References
- 1. Poly(p-phenylene oxide) - Wikipedia [en.wikipedia.org]
- 2. Multifunctionality of Iodinated Halogen-Bonded Polymer: Biodegradability, Radiopacity, Elasticity, Ductility, and Self-Healing Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Polymer-bound Iodine on Fibronectin Adsorption and Osteoblast Cell Morphology Radiopaque Medical Polymers: Tyrosine-derived Polycarbonate Blends as a Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymers for Improved Delivery of Iodinated Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiopaque iodinated polymeric nanoparticles for X-ray imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. POLY(2,6-DIMETHYL-1,4-PHENYLENE OXIDE) | 25134-01-4 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Electrochemical comparison of hydroquinone and 2,5-diiodohydroquinone
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative electrochemical behavior of hydroquinone and its di-iodinated analogue, 2,5-diiodohydroquinone. This guide delves into their redox properties, supported by experimental data and detailed protocols, to inform applications in electrochemistry, materials science, and pharmacology.
The substitution of atoms on a redox-active molecule can significantly alter its electrochemical properties. This guide provides a detailed comparison of the well-characterized hydroquinone and its derivative, 2,5-diiodohydroquinone. The introduction of two iodine atoms onto the hydroquinone ring is expected to modulate its redox potential and electron transfer kinetics due to the electron-withdrawing nature of halogens. Understanding these differences is crucial for the targeted design of molecules with specific electrochemical behaviors for applications ranging from redox flow batteries to electrocatalysis and the development of novel therapeutic agents.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for hydroquinone and 2,5-diiodohydroquinone, providing a clear comparison of their redox behavior. The data for 2,5-diiodohydroquinone is inferred from studies on similar halogenated hydroquinones, which consistently show an increase in redox potential with halogen substitution.
| Parameter | Hydroquinone | 2,5-Diiodohydroquinone (Inferred) |
| Anodic Peak Potential (Epa) | ~ +0.6 V vs. Ag/AgCl | > +0.6 V vs. Ag/AgCl |
| Cathodic Peak Potential (Epc) | ~ -0.1 V vs. Ag/AgCl | > -0.1 V vs. Ag/AgCl |
| Formal Potential (E°') | ~ +0.25 V vs. Ag/AgCl | > +0.25 V vs. Ag/AgCl |
| Peak Separation (ΔEp = |Epa - Epc|) | Variable, indicates quasi-reversible kinetics | Expected to be larger than hydroquinone |
| Electron Transfer Kinetics | Quasi-reversible | Likely slower and less reversible |
In-Depth Electrochemical Analysis
Hydroquinone undergoes a well-understood, quasi-reversible two-electron, two-proton oxidation to form p-benzoquinone.[1] The introduction of two electron-withdrawing iodine atoms at the 2 and 5 positions is anticipated to have a significant impact on this process.
The iodine atoms are expected to withdraw electron density from the benzene ring, making the hydroxyl protons more acidic and the molecule more susceptible to oxidation. Consequently, 2,5-diiodohydroquinone is predicted to have a higher oxidation potential compared to hydroquinone. This trend is well-documented for other halogenated hydroquinones, such as 2,5-dichlorohydroquinone, which exhibits a more positive redox potential than its parent compound.
Furthermore, the steric bulk of the iodine atoms may influence the kinetics of the electrode reaction. The larger size of iodine compared to hydrogen could hinder the optimal orientation of the molecule at the electrode surface, potentially leading to slower electron transfer rates and a less reversible electrochemical process, as reflected by a larger peak separation (ΔEp).
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed experimental protocol for the electrochemical analysis of hydroquinone and its derivatives using cyclic voltammetry is provided below.
Cyclic Voltammetry of Hydroquinone and 2,5-Diiodohydroquinone
Objective: To determine and compare the redox potentials and electrochemical reversibility of hydroquinone and 2,5-diiodohydroquinone.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Glassy carbon working electrode (GCE)
-
Platinum wire or graphite rod counter electrode
-
Ag/AgCl reference electrode
-
Hydroquinone (analytical grade)
-
2,5-Diiodohydroquinone (synthesis may be required)
-
Supporting electrolyte solution (e.g., 0.1 M phosphate buffer solution (PBS) at pH 7.0)
-
Deionized water
-
Argon or Nitrogen gas for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and sonicate for 2-3 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare a 0.1 M phosphate buffer solution (pH 7.0) as the supporting electrolyte.
-
Prepare 1 mM stock solutions of both hydroquinone and 2,5-diiodohydroquinone in the supporting electrolyte.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.
-
Add the analyte solution (either hydroquinone or 2,5-diiodohydroquinone) to the cell.
-
Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 15 minutes. Maintain an inert atmosphere over the solution throughout the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by scanning the potential from an initial value where no faradaic current is observed (e.g., -0.4 V) to a potential sufficiently positive to encompass the oxidation peak (e.g., +0.8 V), and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.
-
Record several cycles to ensure the stability of the voltammogram.
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc).
-
Calculate the formal potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.
-
Determine the peak separation (ΔEp) by taking the absolute difference between the anodic and cathodic peak potentials: ΔEp = |Epa - Epc|. A larger ΔEp value suggests a less reversible process.
-
Evaluate the ratio of the peak currents (ipa/ipc). A ratio close to unity is indicative of a reversible process where both the oxidized and reduced species are stable.
-
Visualizing the Electrochemical Process and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the redox mechanism of hydroquinone and a typical experimental workflow for its electrochemical analysis.
Caption: Redox mechanism of hydroquinone oxidation to p-benzoquinone.
Caption: Experimental workflow for cyclic voltammetry analysis.
References
A Cost-Benefit Analysis of 2,5-Diiodobenzene-1,4-diol in the Synthesis of Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Dihaloquinone Monomers in Cross-Coupling Polymerization
The synthesis of novel conjugated polymers for applications in organic electronics and advanced materials is a rapidly evolving field. The choice of monomer is a critical factor that significantly impacts the efficiency, cost, and final properties of the resulting polymer. This guide provides a detailed cost-benefit analysis of 2,5-diiodobenzene-1,4-diol, a key building block, and compares its performance with its dibromo- and dichloro-analogs in the context of palladium-catalyzed cross-coupling reactions, specifically the Heck coupling for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives.
Executive Summary
This compound offers significant advantages in terms of reactivity in palladium-catalyzed cross-coupling reactions, leading to higher yields and milder reaction conditions compared to its dibromo- and dichloro- counterparts. However, this enhanced reactivity comes at a substantially higher cost. The selection of the optimal dihaloquinone monomer, therefore, represents a trade-off between raw material cost and reaction efficiency. For small-scale synthesis of novel materials where maximizing yield and minimizing reaction optimization are paramount, the diiodo- derivative is a strong contender. For larger-scale production, the less expensive dibromo-analog presents a more balanced cost-performance profile, while the dichloro-analog, despite its low cost, may require more stringent reaction conditions and catalyst systems to achieve satisfactory results.
Cost Comparison of Dihaloquinone Monomers and Key Reagents
The economic feasibility of a synthetic route is a primary consideration in materials science and drug development. The following table summarizes the approximate costs of this compound and its alternatives, along with the common reagents required for a Heck coupling reaction. Prices are based on currently available supplier information and are subject to change.
| Compound | CAS Number | Price (per gram) | Supplier Examples |
| This compound | 13064-64-7 | ~$168 | TCI |
| 2,5-Dibromobenzene-1,4-diol | 14753-51-6 | ~$16 - $46 (for 5g) | Oakwood Chemical, AOBChem |
| 2,5-Dichlorobenzene-1,4-diol | 824-69-1 | ~$25 - $56 (for 10g/25g) | AOBChem |
| Palladium(II) Acetate | 3375-31-3 | ~$109 - $2850 | Sigma-Aldrich, IndiaMART |
| Triphenylphosphine | 603-35-0 | ~$1.19 - $2.27 | Sigma-Aldrich, Fisher Scientific |
| Tri(o-tolyl)phosphine | 6163-58-2 | ~$52.79 | Fisher Scientific |
Note: Prices are approximate and can vary based on purity, quantity, and supplier.
Performance Comparison in Heck Polymerization
The Heck coupling reaction is a versatile method for the formation of carbon-carbon bonds and is widely used for the synthesis of PPV derivatives from dihaloarenes and vinylic comonomers. The reactivity of the aryl halide is a critical factor influencing the reaction outcome. The general trend for reactivity in Heck coupling is I > Br > Cl. This has significant implications for the synthesis of polymers.
| Parameter | 2,5-Diiodo-1,4-diol Derivative | 2,5-Dibromo-1,4-diol Derivative | 2,5-Dichloro-1,4-diol Derivative |
| Reactivity | High | Moderate | Low |
| Typical Reaction Temperature | 80-120 °C | 100-140 °C | >140 °C, often requires specialized catalyst systems |
| Typical Reaction Time | Shorter (hours) | Moderate (hours to days) | Longer (days), may result in incomplete conversion |
| Expected Polymer Yield | High | Good to moderate | Low to moderate |
| Catalyst Loading | Lower catalyst loading may be sufficient | Standard catalyst loading | Higher catalyst loading and more specialized ligands often required |
| Side Reactions | Lower propensity for side reactions due to milder conditions | Potential for side reactions at higher temperatures | Higher risk of side reactions and polymer defects |
Experimental Protocols
To provide a practical context for this comparison, a general experimental protocol for the synthesis of a poly(2,5-dialkoxy-1,4-phenylene vinylene) derivative via a double Heck coupling reaction is provided below. This protocol is based on established literature procedures and can be adapted for the different dihaloquinone monomers.
General Procedure for Double Heck Coupling Polymerization
Materials:
-
2,5-Dihalo-1,4-dialkoxybenzene (1.0 mmol)
-
1,4-Divinylbenzene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol, 8 mol%)
-
Triethylamine (Et₃N, 4.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2,5-dihalo-1,4-dialkoxybenzene, 1,4-divinylbenzene, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add anhydrous DMF via syringe, followed by triethylamine.
-
The reaction mixture is then heated to the appropriate temperature (see Performance Comparison Table) and stirred for the required duration.
-
The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
Upon completion, the reaction mixture is cooled to room temperature and the polymer is precipitated by pouring the solution into a non-solvent such as methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
Further purification can be achieved by Soxhlet extraction or reprecipitation.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logical considerations in choosing a monomer, the following diagrams are provided.
A Spectroscopic Comparison of 2,5-Diiodobenzene-1,4-diol and its Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the key compound 2,5-Diiodobenzene-1,4-diol and its primary precursor, hydroquinone. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) data, this document aims to provide researchers with the necessary information to distinguish and characterize these molecules throughout the synthesis process.
Introduction
This compound is a halogenated aromatic compound with applications in materials science and as a precursor in the synthesis of more complex molecules. Its synthesis typically begins with the readily available hydroquinone, which undergoes iodination. Understanding the spectroscopic signatures of both the starting material and the final product is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a side-by-side comparison of their spectral data, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of hydroquinone and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Hydroquinone | DMSO-d₆ | 8.67 | s | 2H | -OH |
| 6.58 | s | 4H | Ar-H | ||
| This compound[1] | Acetone-d₆ | 8.55 | s (br) | 2H | -OH |
| 7.15 | s | 2H | Ar-H |
Table 2: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| Hydroquinone[2] | DMSO-d₆ | 150.0 | C-O |
| 116.1 | C-H | ||
| This compound[1] | Acetone-d₆ | 150.98 | C-O |
| 124.0 (Calculated) | C-H | ||
| 85.0 (Calculated) | C-I |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Compound | Functional Group | Wavenumber (cm⁻¹) | Description |
| Hydroquinone | O-H stretch | ~3300 (broad) | Hydrogen-bonded hydroxyl group |
| C-O stretch | ~1220 | Phenolic C-O bond | |
| Aromatic C=C stretch | ~1515, 1600 | Benzene ring vibrations | |
| Aromatic C-H bend | ~825 | Out-of-plane bending | |
| This compound | O-H stretch | ~3400 (broad) | Hydrogen-bonded hydroxyl group |
| C-O stretch | ~1200 | Phenolic C-O bond | |
| Aromatic C=C stretch | ~1460 | Benzene ring vibrations | |
| C-I stretch | ~600-500 | Carbon-iodine bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Hydroquinone[3] | Methanol | 293 | ~2700 |
| This compound | Methanol | ~305 (Predicted) | Not available |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| Hydroquinone | EI | 110 | 81, 54, 53 |
| This compound | ESI (Predicted)[4] | 362.83736 ([M+H]⁺) | 360.82280 ([M-H]⁻) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound from Hydroquinone
Materials:
-
Hydroquinone
-
Potassium Iodide (KI)
-
Potassium Iodate (KIO₃)
-
Sulfuric Acid (H₂SO₄)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve hydroquinone in ethanol.
-
In a separate beaker, prepare a solution of potassium iodide and potassium iodate in deionized water.
-
Slowly add the iodide/iodate solution to the hydroquinone solution with constant stirring.
-
Acidify the mixture by the dropwise addition of dilute sulfuric acid. The solution will turn dark brown as iodine is formed.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.
Spectroscopic Analysis
1. NMR Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a spectral width of approximately 12 ppm centered around 6 ppm.
-
¹³C NMR Parameters: Acquire spectra using a proton-decoupled pulse sequence. Use a spectral width of approximately 220 ppm.
2. IR Spectroscopy:
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
3. UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the wavelength range from 200 to 400 nm.
4. Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for electrospray ionization (ESI) or use a direct insertion probe for electron ionization (EI).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (ESI or EI).
-
Data Acquisition: Acquire mass spectra in the appropriate mass range to observe the molecular ion and key fragment ions.
Visualization of the Synthetic Pathway
The synthesis of this compound from hydroquinone can be visualized as a two-step iodination process.
Caption: Synthetic pathway from hydroquinone to this compound.
Conclusion
The spectroscopic data presented in this guide clearly differentiate this compound from its precursor, hydroquinone. The introduction of two iodine atoms onto the benzene ring results in distinct changes in the NMR, IR, UV-Vis, and Mass spectra. Researchers can utilize this information for in-process reaction monitoring and for the final characterization and quality control of the synthesized this compound. The provided experimental protocols offer a starting point for the synthesis and analysis of these compounds.
References
A Comparative Purity Analysis of Synthesized 2,5-Diiodobenzene-1,4-diol: HPLC vs. qNMR
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical, non-negotiable aspect of quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), for assessing the purity of 2,5-Diiodobenzene-1,4-diol. We present detailed experimental protocols and comparative data to assist in selecting the most appropriate method for your analytical needs.
This compound is a valuable building block in organic synthesis. Ensuring its purity is paramount to the success of subsequent reactions and the quality of the final products. While both HPLC and qNMR are routinely used for purity assessment, they operate on different principles and offer distinct advantages and limitations.[1][2][3] This guide will delve into a head-to-head comparison of these methods, providing the necessary information to make an informed decision for your laboratory's specific requirements.
Quantitative Data Comparison
The following table summarizes typical performance characteristics for HPLC and qNMR in the purity analysis of this compound. The data presented is representative and serves to illustrate the comparative performance of the two techniques.
| Parameter | HPLC | qNMR |
| Purity Assay (%) | 99.6 ± 0.2 | 99.5 ± 0.1 |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 200 µg/mL | 0.5 - 25 mg/mL |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% |
| Precision (RSD%) | < 1.0% | < 0.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% |
| Analysis Time per Sample | 15 - 30 minutes | 10 - 20 minutes |
The Method of Choice: A Comparative Analysis
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity proportional to the number of nuclei |
| Reference Standard | Requires a certified reference standard of the analyte | Can use a certified internal standard of a different, unrelated compound[4] |
| Quantification | Relative quantification against a reference standard | Absolute quantification possible, considered a primary ratio method[5][6] |
| Sensitivity | High sensitivity, ideal for trace impurity detection[1] | Generally lower sensitivity, but can be enhanced with high-field instruments[1] |
| Selectivity | High selectivity for separating structurally similar impurities | Excellent for distinguishing isomers and providing structural information |
| Sample Throughput | Well-suited for high-throughput analysis with autosamplers[1] | Can be automated, but generally has lower throughput than HPLC[1] |
| Destructive/Non-destructive | Destructive | Non-destructive, sample can be recovered[1] |
| Information Provided | Purity, retention time, impurity profile | Purity, structural confirmation, identification of impurities with sufficient concentration |
Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of synthesized this compound using HPLC and qNMR.
Purity Assessment Workflow
Detailed Experimental Protocols
HPLC Method for Purity Assessment of this compound
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and potential impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and prepare a 1 mg/mL solution as described for the standard stock solution. Dilute to a concentration within the calibration range.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample using the following formula:
-
Purity (%) = (Concentration from HPLC / Initial Weighed Concentration) x 100
-
qNMR Method for Purity Assessment of this compound
This protocol describes a quantitative ¹H-NMR method using an internal standard for the purity determination of this compound.
1. Instrumentation and Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard (e.g., Maleic Anhydride)
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound and about 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 1.0 mL) of the deuterated solvent.
-
Transfer an appropriate amount of the solution into an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a 90° pulse angle.
4. Data Analysis:
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Conclusion
Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of this compound. HPLC offers superior sensitivity for detecting trace impurities, making it ideal for quality control environments where low-level contaminants are a concern.[1] On the other hand, qNMR is a primary analytical method that provides excellent accuracy and precision without the need for an analyte-specific reference standard, and it also provides structural confirmation.[1][7] The choice between HPLC and qNMR will depend on the specific analytical needs, such as the requirement for trace-level impurity detection, the availability of reference standards, and the desired sample throughput. For a comprehensive characterization of synthesized this compound, utilizing both techniques can provide orthogonal and confirmatory data, ensuring the highest level of confidence in the purity assessment.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 4. almacgroup.com [almacgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC, a modular technique that complements NMR [specificpolymers.com]
Safety Operating Guide
Proper Disposal of 2,5-Diiodobenzene-1,4-diol: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2,5-Diiodobenzene-1,4-diol, a halogenated aromatic compound. The following instructions are designed for researchers, scientists, and drug development professionals to facilitate safe and compliant waste handling.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of hazardous and halogenated chemical waste, supplemented by safety data from structurally analogous compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards associated with similar halogenated aromatic compounds, which include skin and eye irritation, it is imperative to wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.
Step 1: Waste Identification and Classification
As a di-iodinated aromatic compound, this compound is classified as a halogenated organic hazardous waste . This classification is critical for proper segregation and disposal. Do not mix this waste with non-halogenated or other incompatible waste streams.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added. Do not use abbreviations or chemical formulas.
-
Segregation: Store the waste container in a designated, secondary containment area away from incompatible materials such as strong oxidizing agents.
Step 3: Arranging for Professional Disposal
-
Contact a Licensed Waste Disposal Service: The disposal of hazardous waste is regulated and must be handled by a licensed and certified environmental services company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
Provide Documentation: Be prepared to provide the waste disposal service with accurate information about the contents of the waste container.
-
Follow Institutional Protocols: Adhere to all of your institution's specific protocols for waste pickup and documentation.
Hazard Profile of Structurally Similar Compounds
To better understand the potential hazards of this compound, the following table summarizes the hazard classifications for structurally related di-halogenated benzene derivatives. This information underscores the importance of handling this chemical with care.
| Compound Name | CAS Number | Hazard Classifications |
| 1,4-Dibromobenzene | 106-37-6 | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3), Hazardous to the Aquatic Environment, Acute (Category 2), Hazardous to the Aquatic Environment, Chronic (Category 2) |
| 2,5-Dichloronitrobenzene | 89-61-2 | Acute Toxicity, Oral (Category 4)[1] |
This data is for structurally related compounds and should be used as a guide to infer potential hazards. The actual hazards of this compound may vary.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to both personnel and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling 2,5-Diiodobenzene-1,4-diol
Handling 2,5-Diiodobenzene-1,4-diol requires stringent safety protocols due to its anticipated hazardous properties. The hydroquinone backbone suggests potential for skin sensitization, serious eye damage, and possible carcinogenicity and mutagenicity.[1] The presence of iodine atoms classifies it as a halogenated organic compound, which necessitates specific disposal procedures.[2][3]
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, CO2, or alcohol-resistant foam) are readily accessible.[5]
-
Spill Kit: A spill kit equipped for handling hazardous organic solids should be available. This should include absorbent materials, waste bags, and appropriate personal protective equipment.
2. Handling the Compound:
-
Weighing: To prevent contamination and exposure, weigh the solid compound within the fume hood. Use a tared, sealed container.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Heating: Avoid heating the compound unless absolutely necessary. If heating is required, use a well-controlled heating mantle and ensure the apparatus is properly vented inside the fume hood.
-
Hygiene: Wash hands and face thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Glove Removal: Remove outer gloves first, followed by the inner pair, ensuring no skin contact with the contaminated outer surface.
-
Clothing: Immediately remove any personal clothing that becomes contaminated.[4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to create a barrier between the user and the chemical.[6][7]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves is mandatory. An inner nitrile glove with a thicker butyl rubber or Viton™ outer glove is recommended. | Provides robust protection against skin absorption, a significant risk with aromatic compounds.[8] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield are required. | Protects against splashes, dust, and vapors, preventing potentially severe eye damage.[7][8] |
| Body Protection | A chemical-resistant lab coat worn over personal clothing. For larger quantities or increased risk of splashing, a chemical-resistant apron or full-body suit is advised. | Prevents contamination of skin and personal clothing.[9] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter should be used. For spills or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary. | Essential for preventing the inhalation of fine dust particles or vapors.[7] |
Experimental Workflow for Safe Handling
References
- 1. carlroth.com [carlroth.com]
- 2. bucknell.edu [bucknell.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. falseguridad.com [falseguridad.com]
- 8. westliberty.edu [westliberty.edu]
- 9. sams-solutions.com [sams-solutions.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
